molecular formula C25H34N4O5 B162931 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate CAS No. 129664-17-1

2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate

Número de catálogo: B162931
Número CAS: 129664-17-1
Peso molecular: 470.6 g/mol
Clave InChI: FCGMYZHMAPDXIW-WLHGVMLRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate, also known as 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate, is a useful research compound. Its molecular formula is C25H34N4O5 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(E)-but-2-enedioic acid;4-hexoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O.C4H4O4/c1-3-5-6-9-17-26-20-18-10-7-8-11-19(18)22-21(23-20)25-15-13-24(12-4-2)14-16-25;5-3(6)1-2-4(7)8/h4,7-8,10-11H,2-3,5-6,9,12-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGMYZHMAPDXIW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129664-17-1
Record name Quinazoline, 4-(hexyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, (E)-2-butenedioate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129664171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Foundational & Exploratory

mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel quinazoline derivative, 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate. While this specific molecule is not extensively documented in peer-reviewed literature, its structural architecture, featuring a 2,4-disubstituted quinazoline core linked to an allylpiperazine moiety, allows for a scientifically grounded postulation of its biological targets. A closely related analogue, 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline, has been identified as a potential nootropic agent with potent anticonvulsive and antihypoxic properties[1]. Drawing from this and the well-established pharmacology of arylpiperazine-quinazoline scaffolds, we hypothesize that the primary mechanism of action involves the modulation of central nervous system (CNS) serotonin receptors. Specifically, this guide proposes a dual-action model: agonism at the 5-HT₁A receptor and antagonism at the 5-HT₂A receptor. Such a profile is consistent with anxiolytic, cognitive-enhancing, and neuroprotective effects. This document provides a comprehensive overview of this proposed mechanism, detailed experimental protocols for its validation, and frameworks for data interpretation, designed for researchers in pharmacology and drug development.

Introduction and Mechanistic Postulate

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial effects.[2][3][4] The substitution pattern at the 2 and 4 positions of the quinazoline ring is critical in determining the pharmacological target. While many 4-anilinoquinazolines are known tyrosine kinase inhibitors[4][5][6], compounds featuring a piperazine moiety, such as the subject of this guide, frequently exhibit affinity for G-protein coupled receptors (GPCRs), particularly within the CNS.

Studies on arylpiperazine derivatives have established their role as potent ligands for serotonin (5-HT) receptors.[7] For instance, certain quinazolidinone-arylpiperazine hybrids have been characterized as dual 5-HT₁A/5-HT₂A receptor ligands with demonstrated anxiolytic-like activity.[7] Given the structural similarity and the nootropic potential of its close analogue[1], we postulate that 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline functions as a modulator of these key serotonergic receptors.

Hypothesized Core Mechanism: The compound acts as a 5-HT₁A receptor agonist and a 5-HT₂A receptor antagonist .

  • 5-HT₁A Receptor Agonism: The 5-HT₁A receptor is an inhibitory autoreceptor found presynaptically on serotonergic neurons and postsynaptically in regions like the hippocampus and cortex. Agonism at this receptor is linked to reduced neuronal firing, leading to anxiolytic and antidepressant effects. In the hippocampus, its activation can enhance cognitive function and promote neurogenesis.

  • 5-HT₂A Receptor Antagonism: 5-HT₂A receptors are excitatory and are densely expressed in the prefrontal cortex. Their overactivation is implicated in cognitive deficits and psychosis. Antagonism of this receptor is a key mechanism for atypical antipsychotics and can improve sleep quality and cognitive function.

This dual-receptor profile presents a synergistic mechanism for potential nootropic and neuroprotective effects.

Proposed Signaling Pathway

The hypothesized dual modulation of 5-HT₁A and 5-HT₂A receptors would initiate distinct downstream intracellular signaling cascades. The agonist action at the Gi-coupled 5-HT₁A receptor would lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, the antagonist action would block the Gq-coupled 5-HT₂A receptor, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound Quinazoline Derivative HT1A 5-HT1A Receptor (Gi) Compound->HT1A Agonist HT2A 5-HT2A Receptor (Gq) Compound->HT2A Antagonist AC Adenylyl Cyclase HT1A->AC Inhibits PLC Phospholipase C HT2A->PLC Activates Serotonin Serotonin Serotonin->HT2A cAMP ↓ cAMP AC->cAMP Converts ATP to NeuronalResponse1 Anxiolytic & Cognitive Enhancement cAMP->NeuronalResponse1 Leads to IP3_DAG IP3 / DAG PLC->IP3_DAG Generates NeuronalResponse2 Neuroprotection & Improved Cognition IP3_DAG->NeuronalResponse2 Blocked Pathway

Caption: Hypothesized dual-receptor signaling pathway.

Experimental Validation: Protocols & Rationale

To rigorously test this hypothesis, a multi-step experimental approach is required, progressing from target binding confirmation to functional activity and cellular effects.

Protocol 1: Receptor Binding Affinity

Objective: To determine the binding affinity (Kᵢ) of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline for human 5-HT₁A and 5-HT₂A receptors.

Rationale (Expertise & Experience): A competitive radioligand binding assay is the gold standard for quantifying the direct interaction between a compound and its receptor target. It is the foundational experiment to confirm target engagement. We use well-characterized, high-affinity radioligands ([³H]8-OH-DPAT for 5-HT₁A and [³H]Ketanserin for 5-HT₂A) to ensure specificity and sensitivity. The choice of cell membranes expressing recombinant human receptors (e.g., from HEK293 or CHO cells) provides a clean, high-density system, minimizing interference from other receptor subtypes.

Methodology:

  • Membrane Preparation: Obtain commercially available cell membranes stably expressing human 5-HT₁A or 5-HT₂A receptors, or prepare them in-house via standard cell culture and membrane fractionation protocols.

  • Assay Buffer Preparation:

    • For 5-HT₁A: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • For 5-HT₂A: 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of Assay Buffer.

    • 25 µL of radioligand ([³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A) at a final concentration near its Kₔ value.

    • 25 µL of the test compound at 10-12 serial dilutions (e.g., 100 µM to 1 pM) or vehicle (for total binding).

    • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM Serotonin for 5-HT₁A, 10 µM Mianserin for 5-HT₂A).

  • Initiation & Incubation: Add 100 µL of the membrane preparation (5-15 µg protein/well) to each well. Incubate at room temperature (25°C) for 60-90 minutes.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: Functional Activity Assay

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at 5-HT₁A and 5-HT₂A receptors.

Rationale (Trustworthiness): Binding does not equal function. A functional assay is essential to validate the mechanism. A [³⁵S]GTPγS binding assay is a universal method for measuring GPCR activation. It directly measures the G-protein activation step, which is the first event after receptor agonism, making it a reliable and proximal readout of function. For 5-HT₁A (Gi-coupled), agonism will stimulate [³⁵S]GTPγS binding. For 5-HT₂A, we will run the assay in antagonist mode, measuring the ability of our compound to block the stimulation caused by a known agonist (Serotonin).

Methodology:

  • Reagents: Use the same membranes and similar buffers as in Protocol 1, with the addition of GDP (10-30 µM) and [³⁵S]GTPγS (0.1-0.5 nM).

  • Agonist Mode (for 5-HT₁A):

    • In a 96-well plate, add buffer, GDP, [³⁵S]GTPγS, membranes, and serial dilutions of the test compound.

    • Incubate at 30°C for 60 minutes.

    • Terminate, filter, and count as in Protocol 1.

    • Analysis: Plot stimulated binding vs. log concentration to determine the Emax (maximal effect) and EC₅₀ (concentration for 50% of maximal effect). Compare Emax to a full agonist like 8-OH-DPAT.

  • Antagonist Mode (for 5-HT₂A):

    • Pre-incubate membranes with serial dilutions of the test compound for 15-30 minutes.

    • Add a fixed concentration of a 5-HT₂A agonist (e.g., Serotonin at its EC₈₀) along with [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate, filter, and count.

    • Analysis: Plot the inhibition of agonist-stimulated binding vs. log concentration to determine the IC₅₀. This value can be used to calculate the functional antagonist constant (Kₑ) using the Schild equation.

Protocol 3: In Vitro Neuroprotection Assay

Objective: To assess if the compound protects neuronal cells from excitotoxicity, a cellular correlate of its potential nootropic and anticonvulsant activity.

Rationale (Authoritative Grounding): The ultimate goal is to connect receptor-level activity to a meaningful cellular outcome. Glutamate-induced excitotoxicity is a well-established model for neuronal damage seen in hypoxic conditions and seizures. Protecting against this damage is a plausible cellular mechanism for the observed antihypoxic and anticonvulsive effects of the parent analogue. We will use a primary cortical neuron culture or a neuronal-like cell line (e.g., SH-SY5Y) for this assay.

Methodology:

  • Cell Culture: Plate primary cortical neurons or SH-SY5Y cells in a 96-well plate and allow them to differentiate and mature for several days.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 30 µM) for 1-2 hours. Include a vehicle control and a positive control (e.g., MK-801, an NMDA receptor antagonist).

  • Excitotoxic Insult: Expose the cells to a high concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in a serum-free medium.

  • Washout and Recovery: Remove the glutamate-containing medium, wash the cells, and replace it with a fresh culture medium containing the test compound. Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using a standard method like the MTT assay or LDH release assay.

    • MTT Assay: Measures mitochondrial reductase activity in living cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the medium.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated (no glutamate) control. Plot cell viability against the log concentration of the test compound to determine the EC₅₀ for neuroprotection.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear comparison and interpretation.

Table 1: Receptor Binding and Functional Activity Profile

Parameter 5-HT₁A Receptor 5-HT₂A Receptor
Binding Affinity (Kᵢ, nM) Expected: < 100 nM Expected: < 100 nM
Functional Activity Agonist Antagonist
Agonist Potency (EC₅₀, nM) Expected: < 500 nM N/A
% Max Effect (Eₘₐₓ) Expected: > 70% N/A

| Antagonist Potency (IC₅₀, nM) | N/A | Expected: < 500 nM |

Interpretation: A potent Kᵢ value (<100 nM) at both receptors would confirm high-affinity binding. For 5-HT₁A, an EC₅₀ in the nanomolar range with a high Eₘₐₓ relative to a full agonist would confirm potent agonism. For 5-HT₂A, a potent IC₅₀ against an agonist challenge would confirm antagonism.

Table 2: Neuroprotective Effects Against Glutamate Excitotoxicity

Compound Concentration % Cell Viability (MTT Assay)
Vehicle Control (No Glutamate) 100%
Vehicle Control (+ Glutamate) Expected: ~40-50%
0.1 µM Test Compound Hypothetical: 55%
1 µM Test Compound Hypothetical: 75%
10 µM Test Compound Hypothetical: 90%

| Protective EC₅₀ (µM) | Calculated from curve |

Interpretation: A dose-dependent increase in cell viability in the presence of the glutamate challenge would validate the compound's neuroprotective effects. An EC₅₀ in the low micromolar or high nanomolar range would indicate significant cellular efficacy, supporting the overall mechanistic hypothesis.

Conclusion

This guide proposes a plausible, testable mechanism of action for 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate, centered on dual modulation of 5-HT₁A and 5-HT₂A receptors. This hypothesis is built upon the known pharmacology of its structural class and the biological activity of a close analogue. The detailed experimental protocols provided herein offer a clear and scientifically rigorous path for researchers to validate this proposed mechanism, from initial target binding to functional cellular outcomes. Successful validation would position this compound as a promising candidate for further investigation as a nootropic or neuroprotective agent.

References

  • Al-Omary, F. A., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian Journal of Pharmaceutical Research, 14(Suppl), 1. [Link]

  • El-Azab, A. S., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Future Medicinal Chemistry, 11(10), 1121-1144. [Link]

  • Hassan, G. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 532. [Link]

  • Khan, I., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 6(16), 1777-1807. [Link]

  • Kuroda, H., et al. (1995). Potential nootropic agents, 4-alkoxy-2-(1-piperazinyl)quinazoline derivatives. Journal of Medicinal Chemistry, 38(7), 1191-1196. [Link]

  • Malawska, B., et al. (2002). Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity. Il Farmaco, 57(12), 999-1007. [Link]

  • Mosa, M. N., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

  • Saeed, A., et al. (2017). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Mini-Reviews in Medicinal Chemistry, 17(11), 937-961. [Link]

  • Sławiński, J., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11843. [Link]

  • Wikipedia contributors. (2023). Quinazoline. Wikipedia, The Free Encyclopedia. [Link]

  • Wani, T. A., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-936. [Link]

Sources

A Methodological Guide to the Preclinical Pharmacokinetic Characterization of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available pharmacokinetic data for the specific molecule 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate is not available. Therefore, this document serves as an in-depth, methodological whitepaper outlining a comprehensive, field-proven strategy for the preclinical pharmacokinetic evaluation of this novel chemical entity (NCE). It is designed to guide researchers and drug development professionals through the necessary steps, from initial in vitro characterization to in vivo animal studies and data interpretation.

Introduction: Bridging Discovery and Development

The compound 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate is a novel chemical entity incorporating a quinazoline core and a piperazine moiety. Both scaffolds are recognized as "privileged structures" in medicinal chemistry, known for their broad range of biological activities and presence in numerous approved drugs.[1][2][3][4][5] The quinazoline ring is a cornerstone for many targeted therapies, particularly in oncology, while the piperazine group is frequently used to improve solubility and modulate receptor interactions.[1][2][3]

However, promising in vitro activity alone does not make a drug. The journey from a promising compound to a viable clinical candidate is critically dependent on its pharmacokinetic profile—the study of its Absorption, Distribution, Metabolism, and Excretion (ADME).[6][7][8][9] Understanding how a drug moves through and is processed by a biological system is paramount for determining appropriate dosing regimens, predicting efficacy, and ensuring safety.

This guide provides a comprehensive, scientifically-grounded framework for the preclinical pharmacokinetic evaluation of this NCE, detailing the causality behind experimental choices and establishing self-validating protocols essential for regulatory success.

Part 1: Foundational In Vitro ADME Profiling

Before committing to costly and time-consuming animal studies, a panel of in vitro assays is essential. This "fail early, fail cheap" approach allows for the early identification of potential liabilities that could doom a candidate in later development stages.[6][7][10] These assays provide the first glimpse into the NCE's drug-like properties.

Physicochemical Properties: Solubility

Causality: Poor aqueous solubility is a primary cause of low oral bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. This assay determines the concentration at which the NCE will precipitate from a solution.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the NCE in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to reach equilibrium.

  • Analysis: Analyze the plate using a nephelometry-based instrument or by UV-Vis spectroscopy after filtering out the precipitate to measure the concentration of the soluble compound.

  • Interpretation: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Absorption Potential: Cell Permeability

Causality: A drug's ability to cross the intestinal epithelium is fundamental for oral absorption. The Caco-2 cell monolayer is the gold standard in vitro model for predicting this, as these cells differentiate to form tight junctions and express key drug transporters, such as P-glycoprotein (P-gp).[11]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay:

    • A-to-B (Apical to Basolateral): Add the NCE to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This simulates absorption from the gut into the bloodstream.

    • B-to-A (Basolateral to Apical): Add the NCE to the basolateral chamber and measure its appearance in the apical chamber. This direction is used to identify active efflux.

  • Quantification: Analyze samples from both chambers at various time points using LC-MS/MS.

  • Calculation & Interpretation:

    • Calculate the apparent permeability coefficient (Papp).

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate of an efflux transporter like P-gp, which can limit oral absorption.[11]

Metabolic Stability Assessment

Causality: The liver is the primary site of drug metabolism. Rapid metabolism can lead to low bioavailability and a short duration of action. Liver microsomes, which contain the key Cytochrome P450 (CYP) enzymes, are used to predict the rate of hepatic clearance.[12][13]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from rat, dog, and human to assess interspecies differences) and the NCE in a phosphate buffer.

  • Initiate Reaction: Warm the mixture to 37°C and initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent NCE.

  • Calculation: Plot the natural log of the percentage of NCE remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Distribution: Plasma Protein Binding

Causality: Only the unbound (free) fraction of a drug in the plasma is pharmacologically active and available to be metabolized or excreted. High plasma protein binding can limit a drug's efficacy and affect its pharmacokinetic profile.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a RED device, which consists of two chambers separated by a semipermeable membrane.

  • Sample Addition: Add plasma (rat, dog, human) spiked with the NCE to one chamber and buffer to the other.

  • Equilibration: Incubate the device at 37°C with shaking for 4-6 hours to allow the free drug to equilibrate across the membrane.

  • Analysis: After incubation, collect samples from both the plasma and buffer chambers. Quantify the NCE concentration in each sample using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Part 2: The Analytical Backbone: Bioanalytical Method Development

A robust, validated bioanalytical method is the cornerstone of any pharmacokinetic study. Without the ability to accurately and reliably measure the drug in biological fluids, all in vivo data is meaningless.[14][15][16] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its superior sensitivity, selectivity, and speed.[15][17]

Workflow for LC-MS/MS Method Development and Validation

cluster_dev Method Development cluster_val Method Validation cluster_app Application Tuning Analyte Tuning (MRM Selection) IS Internal Standard Selection Tuning->IS Extraction Sample Extraction (PPT, LLE, or SPE) IS->Extraction Chroma Chromatography (Column & Mobile Phase) Extraction->Chroma Linearity Linearity & Range Chroma->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Selectivity Selectivity Accuracy->Selectivity Stability Matrix & Stability (Freeze-Thaw, Bench-Top) Selectivity->Stability Analysis Analysis of In Vivo Study Samples Stability->Analysis cluster_in_vitro In Vitro Profiling cluster_bioa Bioanalysis cluster_in_vivo In Vivo PK Study (Rat/Dog) cluster_data Data Analysis sol Solubility methdev LC-MS/MS Method Development & Validation sol->methdev Inform perm Permeability perm->methdev Inform met Metabolic Stability met->methdev Inform ppb Plasma Protein Binding ppb->methdev Inform sampling Blood Sampling methdev->sampling iv_dose IV Dosing iv_dose->sampling po_dose PO Dosing po_dose->sampling plasma_proc Plasma Processing sampling->plasma_proc pk_params PK Parameter Calculation (NCA) plasma_proc->pk_params Concentration Data report Reporting & Interpretation pk_params->report

Sources

A Predictive In-Depth Guide to the Metabolic Pathways of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline is a molecule of interest within drug discovery, belonging to a class of compounds, quinazoline derivatives, known for a wide range of biological activities.[1][2] Its structural complexity, featuring a quinazoline core, a piperazine linker, an allyl group, and a hexyloxy chain, suggests a rich and varied metabolic profile. A comprehensive understanding of a drug candidate's metabolic fate is a cornerstone of modern drug development, directly influencing its pharmacokinetic profile, potential for drug-drug interactions, and overall safety.

To date, specific metabolic studies on 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate are not extensively documented in publicly available literature. Therefore, this guide adopts a predictive and deductive approach, grounded in established principles of xenobiotic metabolism. By dissecting the molecule into its constituent pharmacophores—the quinazoline ring, the piperazine moiety, and its alkyl and allyl substituents—we can forecast the primary metabolic pathways based on extensive research into structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically rigorous framework for anticipating the biotransformation of this compound and offering validated experimental protocols to empirically verify these predictions.

Pillar 1: Predicted Metabolic Fates

The metabolism of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline is anticipated to be a multi-pathway process, primarily driven by Phase I oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, followed by potential Phase II conjugation.[3][4] The most chemically labile sites for metabolic attack are the N-allyl group, the hexyloxy chain, the piperazine ring, and the quinazoline aromatic system.

Metabolism of the Piperazine and Allyl Moieties

The piperazine ring and its N-allyl substituent represent a primary site for oxidative metabolism.

  • N-Dealkylation: The most probable metabolic route for many piperazine-containing drugs is N-dealkylation.[5] For the title compound, this would involve the enzymatic removal of the allyl group. This process is typically mediated by CYP3A4 and CYP2D6, leading to the formation of a secondary amine on the piperazine ring.[5][6] This de-allylated metabolite is often a major circulating metabolite for similar compounds.

  • Allylic Oxidation: The allyl group itself is susceptible to oxidation. This can occur via epoxidation of the double bond to form a reactive epoxide intermediate. This epoxide can then be hydrolyzed by epoxide hydrolases to form a vicinal diol.

  • Piperazine Ring Oxidation: The piperazine ring can undergo hydroxylation at carbons alpha to the nitrogen atoms.[7] This can sometimes be a prelude to more complex rearrangements or ring-opening, though this is generally a less common pathway.[8]

Metabolism of the Hexyloxy Side Chain

The 4-hexyloxy substituent provides another key site for oxidative metabolism.

  • O-Dealkylation: O-dealkylation of the hexyl group is a highly probable pathway, leading to the formation of a 4-hydroxyquinazoline metabolite and hexanal. This reaction is a common metabolic route for alkoxy-substituted aromatic compounds.

  • Aliphatic Hydroxylation: The hexyl chain can be hydroxylated at various positions, primarily at the terminal (ω) and sub-terminal (ω-1) carbons. This increases the polarity of the molecule, facilitating its excretion.

Metabolism of the Quinazoline Core

The quinazoline ring system, while generally more stable than the alkyl and piperazine moieties, is also a substrate for oxidative metabolism.

  • Aromatic Hydroxylation: CYP enzymes, particularly CYP2E1 and CYP2A6, are known to be involved in the metabolism of quinoline, a related heterocyclic structure.[9] This suggests that the quinazoline ring of the title compound could undergo hydroxylation at one or more of its available carbon positions. The resulting phenolic metabolites can then be readily conjugated in Phase II reactions.

The interplay of these pathways will determine the overall pharmacokinetic and pharmacodynamic profile of the compound. For instance, the formation of active metabolites or the generation of reactive intermediates through pathways like epoxidation are critical considerations for drug safety and efficacy.

Pillar 2: Visualizing the Predicted Metabolic Network

The following diagram provides a visual representation of the predicted primary metabolic pathways for 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline.

Metabolic_Pathways cluster_allyl_piperazine Allyl & Piperazine Metabolism cluster_hexyloxy Hexyloxy Chain Metabolism cluster_quinazoline Quinazoline Core Metabolism Parent 2-(4-Allyl-1-piperazinyl)- 4-hexyloxyquinazoline M1 N-Dealkylation Metabolite (Piperazine secondary amine) Parent->M1 CYP3A4, CYP2D6 (N-Dealkylation) M2 Allyl Epoxide Metabolite Parent->M2 CYP-mediated Oxidation M4 Piperazine Ring Hydroxylation Parent->M4 CYP-mediated Hydroxylation M5 O-Dealkylation Metabolite (4-Hydroxyquinazoline) Parent->M5 CYP-mediated O-Dealkylation M6 ω-Hydroxylation Metabolite Parent->M6 CYP-mediated Hydroxylation M7 ω-1 Hydroxylation Metabolite Parent->M7 CYP-mediated Hydroxylation M8 Aromatic Hydroxylation Metabolite Parent->M8 CYP2E1, CYP2A6 (putative) Hydroxylation M3 Allyl Diol Metabolite M2->M3 Epoxide Hydrolase

Caption: Predicted Phase I metabolic pathways of the parent drug.

Pillar 3: Experimental Validation Protocols

The following protocols describe standard, robust methodologies for the in vitro characterization of the metabolic pathways outlined above. These self-validating systems are fundamental to preclinical drug metabolism studies.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of the parent compound and identify major metabolites.

Materials:

  • 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regeneration System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

Procedure:

  • Preparation of Incubation Mixture: On ice, prepare a master mix containing the phosphate buffer and HLM. For a final HLM protein concentration of 0.5 mg/mL, this would typically involve diluting the 20 mg/mL stock 1:40 in buffer.

  • Substrate Addition: Add the test compound to the HLM-buffer mixture to a final concentration of 1 µM. Gently vortex to mix.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system. The final volume is typically 200 µL. Simultaneously, start a negative control incubation that excludes the NADPH regeneration system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube or well containing 100 µL of ice-cold ACN with 0.1% formic acid. This precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Processing: Vortex the quenched samples vigorously for 1 minute, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Analyze for the disappearance of the parent compound and the appearance of predicted metabolites.

Causality and Trustworthiness: This protocol is self-validating through the use of positive and negative controls. The NADPH-negative control ensures that any observed degradation of the parent compound is due to enzymatic, NADPH-dependent processes (i.e., CYP metabolism) and not chemical instability. The use of well-characterized control compounds confirms that the microsomal preparation is metabolically active and performing as expected.

Workflow for Metabolite Identification

Workflow A Incubation with Human Liver Microsomes (Protocol 1) B Sample Quenching & Protein Precipitation A->B C LC-MS/MS Analysis B->C D Full Scan (MS1) Analysis (Detect potential metabolites based on predicted mass shifts) C->D E Product Ion Scan (MS2) Analysis (Fragment parent and potential metabolites for structural elucidation) C->E F Data Analysis: Compare fragmentation patterns of metabolites to parent drug D->F E->F G Structure Confirmation (If necessary, synthesize authentic metabolite standards) F->G

Caption: Experimental workflow for metabolite identification and characterization.

Pillar 4: Data Presentation & Quantitative Summary

The data generated from the experimental protocols should be summarized for clear interpretation.

Table 1: Predicted Metabolites and Expected Mass Shifts

Putative Metabolite IDMetabolic ReactionPredicted Mass Shift (Da) from ParentLikely Enzymes Involved
M1N-Dealkylation (loss of allyl group)-40.03CYP3A4, CYP2D6
M2Allyl Epoxidation+15.99Cytochrome P450s
M3Allyl Dihydroxylation+34.01CYP + Epoxide Hydrolase
M4Piperazine Ring Hydroxylation+15.99Cytochrome P450s
M5O-Dealkylation (loss of hexyl group)-84.09Cytochrome P450s
M6 / M7Hexyloxy Chain Hydroxylation+15.99Cytochrome P450s
M8Quinazoline Ring Hydroxylation+15.99CYP2E1, CYP2A6 (putative)

Note: Mass shifts are calculated based on the monoisotopic mass of the parent free base.

Conclusion

This guide provides a predictive framework for understanding the metabolic pathways of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate. Based on the metabolism of its constituent chemical moieties, the primary routes of biotransformation are predicted to be N-dealkylation of the allyl group, O-dealkylation of the hexyloxy chain, and various oxidative reactions on all parts of the molecule, predominantly catalyzed by CYP enzymes.

The causality-driven experimental protocols provided herein offer a clear and robust path for the empirical validation of these predictions. The successful characterization of a drug's metabolic profile is a non-negotiable step in its development pipeline, providing critical insights into its disposition, safety, and potential for clinical success. The synthesis of this predictive analysis with rigorous experimental design represents a powerful strategy for accelerating drug development programs.

References

  • Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. (2015). ResearchGate. Available at: [Link][3]

  • Cell Toxicity And Cytochrome P450 Metabolism Of Some Quinazoline–4–ones. International Journal of Scientific Research. Available at: [Link][4]

  • Anttila, S., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. Available at: [Link][10]

  • Al-Sanea, M. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology. Available at: [Link][7]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (2009). PubMed. Available at: [Link][6]

  • Daley-Yates, P. T., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology. Available at: [Link][8]

  • Van den Berg, C. L., et al. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Mutagenesis. Available at: [Link][9]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Available at: [Link][5]

  • Wu, T., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules. Available at: [Link][1][11]

  • Kumar, A., et al. (2024). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Medicinal Chemistry. Available at: [Link][2]

Sources

toxicity profile of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cellular Toxicity Profile of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline Fumarate and Its Analogs

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Within oncology research, quinazoline derivatives have garnered significant attention for their potent anti-proliferative effects against a variety of cancer cell lines.[2] These molecules frequently function by targeting key nodes in the complex signaling networks that drive malignant cell growth, survival, and proliferation.[3]

This guide focuses on the anticipated toxicity profile of a specific molecule, 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate. While detailed public data on this exact compound is limited, its structure—featuring a quinazoline core, a 4-alkoxy group, and a 2-(piperazinyl) substitution—places it firmly within a well-studied class of potent cytotoxic agents. By synthesizing data from numerous structurally related analogs, this document will provide researchers, scientists, and drug development professionals with a robust framework for understanding its likely mechanism of action and a detailed experimental blueprint for its in-vitro evaluation.

Part 1: The Mechanistic Basis of Quinazoline-Induced Cytotoxicity

The anti-cancer activity of 2-(piperazinyl)quinazoline derivatives is not a blunt instrument but a targeted intervention at the molecular level. The primary mechanisms revolve around the inhibition of critical cellular machinery, leading to a cascade of events culminating in cell death.

Primary Molecular Targets

Protein Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, enzymes that regulate the majority of cellular pathways, especially those involved in signal transduction.[1] Many quinazoline-based drugs are potent tyrosine kinase inhibitors (TKIs).

  • EGFR (Epidermal Growth Factor Receptor): By blocking the ATP-binding site of EGFR, these compounds disrupt downstream pro-survival pathways like the PI3K/AKT/mTOR and MAPK/ERK pathways, which are fundamental for cell proliferation.[1][3] Several 4-anilinoquinazoline derivatives are established EGFR inhibitors.[2]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the process of forming new blood vessels that tumors require to grow beyond a minimal size.[1][4]

Tubulin Polymerization Disruption: Certain quinazolinone derivatives interfere with microtubule dynamics. Microtubules are essential for maintaining cell structure and, critically, for forming the mitotic spindle during cell division. By inhibiting tubulin polymerization, these compounds induce mitotic arrest, leading to apoptosis.[3][5][6]

Key Signaling Pathways Targeted by Quinazoline Derivatives

The inhibition of receptor tyrosine kinases like EGFR by quinazoline derivatives triggers a shutdown of downstream signaling. The following diagram illustrates the intervention points within the canonical PI3K/AKT and MAPK/ERK pathways.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p38) MEK->ERK ERK->Proliferation Quinazoline Quinazoline Derivative (e.g., 2-(4-Allyl-1-piperazinyl)- 4-hexyloxyquinazoline) Quinazoline->EGFR Inhibits Quinazoline->ERK Inhibits Phosphorylation

Caption: EGFR signaling cascade and points of inhibition by quinazoline derivatives.

Part 2: A Strategic Framework for Toxicity Profiling

A systematic approach is essential to fully characterize the toxicity profile of a novel compound. The workflow begins with broad assessments of cytotoxicity and narrows to specific mechanistic inquiries. This tiered strategy ensures an efficient and comprehensive evaluation.

Experimental_Workflow cluster_assays Primary Cytotoxicity Assessment cluster_mechanism Mechanism of Action Elucidation Start Compound: 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline Cell_Culture Select & Culture Cell Lines (Cancer vs. Normal) Start->Cell_Culture Dose_Response Dose-Response & Time-Course Cell_Culture->Dose_Response MTT MTT Assay (Metabolic Viability) Dose_Response->MTT LDH LDH Assay (Membrane Integrity) Dose_Response->LDH IC50 Determine IC50 Values MTT->IC50 LDH->IC50 Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle Apoptosis Apoptosis Assay (AO/EB Staining) IC50->Apoptosis Pathway Target Pathway Analysis (e.g., Western Blot for p-ERK) IC50->Pathway Data_Analysis Data Synthesis & Profile Generation Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Pathway->Data_Analysis

Caption: Tiered experimental workflow for in-vitro toxicity profiling.

Part 3: Foundational Assays for Cytotoxicity and Viability

The initial step in assessing a compound's toxicity is to measure its effect on cell viability and membrane integrity. The MTT and LDH assays are cornerstones of this primary evaluation.

Protocol 3.1: Cell Viability via MTT Assay
  • Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.[7][8]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare a serial dilution of the 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate stock solution. Replace the medium in each well with 100 µL of medium containing the desired final concentrations of the compound. Include vehicle-only controls and untreated controls.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 3.2: Cytotoxicity via Lactate Dehydrogenase (LDH) Assay
  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures this released enzyme activity, providing a direct marker of cytotoxicity and cell lysis.[9]

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

    • Sample Collection: After the incubation period, carefully transfer a portion (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm).

    • Data Analysis: Use a positive control (cells lysed with a detergent) to determine maximum LDH release. Calculate the percentage of cytotoxicity for each treatment concentration relative to the maximum release control.

Data Presentation: Comparative Cytotoxicity of Quinazoline Analogs

The following table summarizes the reported cytotoxic activities (IC₅₀ values) of various 2-(piperazinyl)quinazoline derivatives against a panel of human cancer cell lines, demonstrating the potent anti-proliferative nature of this chemical class.

Compound Class/ReferenceCell LineIC₅₀ (µM)
Morpholine substituted quinazolines[10]A549 (Lung)8.55 ± 0.67
MCF-7 (Breast)3.15 ± 0.23
SHSY-5Y (Neuroblastoma)3.36 ± 0.29
4-indolyl quinazoline derivatives[2]A549 (Lung)4.1
PC-9 (Lung Adenocarcinoma)0.5
2,4-disubstituted quinazolines[4]CNE-2 (Nasopharyngeal)9.3 ± 0.2
PC-3 (Prostate)9.8 ± 0.3
4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline[9]PC3 (Prostate)1.8
MGC803 (Gastric)2.8
A375 (Melanoma)1.3
A549 (Lung)2.9
2-Methyl-quinazolin-4(3H)-one derivatives[11]HepG2 (Liver)7.09
MCF-7 (Breast)11.94

Note: It is also crucial to test against a non-cancerous cell line (e.g., NIH3T3, HEK293) to determine the compound's selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI indicates greater cancer-specific toxicity.[9][12]

Part 4: Dissecting the Mode of Cell Death

Once general cytotoxicity is established, the next critical step is to determine how the compound kills the cells. The primary mechanisms for quinazoline derivatives are cell cycle arrest and the induction of apoptosis.

Protocol 4.1: Cell Cycle Analysis via Propidium Iodide (PI) Staining
  • Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish cells in the G0/G1 phase (2n DNA), S phase (>2n DNA), and G2/M phase (4n DNA). A compound-induced block will cause an accumulation of cells in a specific phase.[9]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to form a cell pellet and wash with ice-cold PBS.

    • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

    • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

    • Data Interpretation: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare treated samples to the vehicle control to identify cell cycle arrest.

Protocol 4.2: Apoptosis Assessment via AO/EB Staining
  • Principle: This dual-staining method uses two fluorescent dyes to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells. Acridine Orange (AO) is a vital dye that stains all cells, making them appear green. Ethidium Bromide (EB) only enters cells with compromised membrane integrity, staining the nucleus red.[9]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24 hours.

    • Staining: Wash the cells with PBS. Add 20 µL of a combined AO/EB dye solution (e.g., 100 µg/mL of each in PBS) directly to the cells.

    • Visualization: Immediately observe the cells under a fluorescence microscope.

    • Interpretation:

      • Viable cells: Uniform green nucleus with intact structure.

      • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

      • Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.

      • Necrotic cells: Uniform orange to red nucleus with intact structure.

AO_EB_Staining Viable Viable Cell (Uniform Green Nucleus) EarlyApop Early Apoptosis (Bright Green, Condensed) LateApop Late Apoptosis (Orange/Red, Fragmented) Necrotic Necrotic Cell (Uniform Red Nucleus)

Caption: Visual interpretation of Acridine Orange/Ethidium Bromide (AO/EB) staining.

Conclusion and Forward Outlook

Based on extensive evidence from its structural analogs, 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate is anticipated to be a potent cytotoxic agent against a broad spectrum of cancer cell lines.[6][9] Its toxicity profile is likely mediated through the inhibition of key protein kinase signaling pathways, such as EGFR and its downstream effectors (PI3K/AKT, MAPK/ERK), leading to cell cycle arrest and the induction of apoptosis.[1][3][9]

The experimental framework and detailed protocols provided in this guide offer a comprehensive roadmap for the empirical validation of this profile. Critical next steps in its preclinical evaluation would involve confirming target engagement (e.g., via Western blot for phosphorylated kinases), assessing its selectivity for cancer cells over normal cells, and eventually progressing to more complex in-vivo models to determine its therapeutic potential and safety.[9][10][12]

References

  • Benchchem.
  • Sharma, A., & Kumar, R. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry.
  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances.
  • PMC. (2023). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials.
  • PMC. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • PubMed. (2009). Synthesis and cytotoxicity screening of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones.
  • Naik, N., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica.
  • PMC. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities.
  • Kubica, K. P., et al. (2015). Synthesis and anticancer activity evaluation of some new derivatives of 2-(4-benzoyl-1-piperazinyl). Acta Poloniae Pharmaceutica.
  • Enamine. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1][3][10]triazolo[1,5-c]quinazolines.

  • ResearchGate. (2015). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents.
  • Dovepress. (2022).
  • ResearchGate. (2015). (PDF) Synthesis and anticancer activity evaluation of some new derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline.
  • Pasceri, I., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • PubMed. (2014). Synthesis and anticancer activities of 4-(4-substituted piperazin)
  • PubMed. (2009).
  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry.

Sources

A Technical Guide to the Synthetic Pathway and Discovery of Potent Quinazoline-Based α1-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a class of highly successful therapeutics, primarily targeting the α1-adrenergic receptor. This guide delves into the discovery and synthetic pathways of these vital compounds. While the specific molecule "2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate" does not correspond to a known therapeutic agent in publicly available literature, it shares a core structural motif with established drugs. Therefore, this document will focus on the well-documented and commercially significant compound, Doxazosin , as a representative example to illustrate the intricate process of discovery, chemical synthesis, and characterization within this family of molecules. The principles and methodologies detailed herein are broadly applicable to the synthesis of analogous quinazoline derivatives.

Introduction: The Quinazoline Core in Modern Therapeutics

The quinazoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets. Its rigid structure and potential for diverse substitutions at key positions have made it a versatile template for medicinal chemists. A prominent class of quinazoline-based drugs are the α1-adrenergic receptor antagonists, which have been successfully developed for the treatment of hypertension and benign prostatic hyperplasia (BPH). These agents, including Prazosin, Terazosin, and Doxazosin, function by blocking the action of norepinephrine on the smooth muscle of blood vessels and the prostate gland, leading to vasodilation and relief of urinary obstruction.

The journey from initial lead compound to a marketed drug is a testament to the power of iterative chemical synthesis and rigorous biological evaluation. This guide will illuminate this path, using Doxazosin as a prime exemplar of the chemical ingenuity and strategic thinking that underpins modern pharmaceutical development.

The Discovery of Doxazosin: A Journey of Molecular Refinement

The development of Doxazosin was not a serendipitous event but rather the culmination of a systematic drug discovery program aimed at improving upon the first-generation α1-blocker, Prazosin. The primary goals were to enhance the pharmacokinetic profile, specifically to achieve a longer half-life that would allow for once-daily dosing, thereby improving patient compliance.

The research, primarily conducted by Pfizer, focused on modifying the acyl group of the piperazine moiety in Prazosin. The key insight was that replacing the furan ring of Prazosin with a more metabolically stable benzodioxane ring system would lead to a compound with a longer duration of action. This strategic molecular modification resulted in the discovery of Doxazosin, which indeed exhibited a significantly longer half-life than its predecessor.

The selection of the 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl moiety was a critical step. This group not only conferred the desired pharmacokinetic properties but also maintained the high affinity and selectivity for the α1-adrenergic receptor. This process of lead optimization, where a known active molecule is systematically modified to improve its properties, is a fundamental paradigm in drug discovery.

The Synthesis of Doxazosin Mesylate: A Step-by-Step Protocol

The synthesis of Doxazosin is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following is a detailed, step-by-step protocol that reflects the established manufacturing process.

Synthesis of the Quinazoline Core: 2-Chloro-4-amino-6,7-dimethoxyquinazoline

The synthesis begins with the construction of the core quinazoline ring system.

  • Step 1: Nitration of 3,4-Dimethoxybenzoic Acid. 3,4-Dimethoxybenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 6-position, yielding 6-nitroveratric acid.

  • Step 2: Reduction of the Nitro Group. The nitro group of 6-nitroveratric acid is then reduced to an amino group using a suitable reducing agent, such as catalytic hydrogenation (H2/Pd-C) or a metal/acid combination (e.g., Sn/HCl), to form 6-aminoveratric acid.

  • Step 3: Cyclization to the Quinazolinone. The resulting aminobenzoic acid is cyclized with cyanamide in the presence of a dehydrating agent to form the quinazolinone ring, yielding 2-amino-6,7-dimethoxyquinazolin-4(3H)-one.

  • Step 4: Chlorination. The final step in forming the core intermediate is the chlorination of the 4-oxo group. This is typically achieved by treating the quinazolinone with a strong chlorinating agent like phosphorus oxychloride (POCl3) or a mixture of phosphorus pentachloride (PCl5) and POCl3. This reaction converts the 4-oxo group to a 4-chloro group and the 2-amino group to a 2-chloro group, affording the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline.

  • Step 5: Selective Amination. The 4-chloro position is more reactive towards nucleophilic substitution than the 2-chloro position. Therefore, selective amination at C4 can be achieved by reacting 2,4-dichloro-6,7-dimethoxyquinazoline with ammonia, yielding 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Synthesis of the Piperazine Moiety: N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine

This fragment is prepared separately and later coupled with the quinazoline core.

  • Step 1: Preparation of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This starting material can be synthesized from catechol and a suitable three-carbon building block with two leaving groups.

  • Step 2: Acylation of Piperazine. The carboxylic acid is activated, for example, by conversion to its acid chloride or by using a coupling agent, and then reacted with an excess of piperazine. The excess piperazine serves as both the nucleophile and the base to neutralize the acid formed during the reaction. This results in the formation of N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine.

Coupling and Final Salt Formation
  • Step 1: Nucleophilic Aromatic Substitution. The two key intermediates, 2-chloro-4-amino-6,7-dimethoxyquinazoline and N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine, are coupled together in a nucleophilic aromatic substitution reaction. The reaction is typically carried out in a high-boiling point solvent, such as butanol or dimethylformamide (DMF), and may be facilitated by the addition of a base to scavenge the HCl that is formed. This reaction yields the Doxazosin free base.

  • Step 2: Salt Formation. For pharmaceutical use, the Doxazosin free base is converted to a more stable and water-soluble salt. This is achieved by treating a solution of the free base with methanesulfonic acid to precipitate Doxazosin mesylate.

Overall Synthetic Scheme

Doxazosin_Synthesis cluster_quinazoline Quinazoline Core Synthesis cluster_piperazine Piperazine Moiety Synthesis cluster_final Final Assembly A 3,4-Dimethoxybenzoic Acid B 6-Nitroveratric Acid A->B HNO3, H2SO4 C 6-Aminoveratric Acid B->C Reduction (e.g., H2/Pd-C) D 2-Amino-6,7-dimethoxy- quinazolin-4(3H)-one C->D Cyanamide E 2,4-Dichloro-6,7- dimethoxyquinazoline D->E POCl3 F 2-Chloro-4-amino-6,7- dimethoxyquinazoline E->F NH3 J Doxazosin (Free Base) F->J Coupling G 2,3-Dihydro-1,4- benzodioxin-2-carboxylic acid I N-(2,3-dihydro-1,4-benzodioxin- 2-ylcarbonyl)piperazine G->I Activation H Piperazine H->I I->J K Doxazosin Mesylate J->K Methanesulfonic Acid

Caption: Synthetic pathway of Doxazosin Mesylate.

Characterization and Quality Control

The identity and purity of the synthesized Doxazosin mesylate must be rigorously confirmed using a battery of analytical techniques.

Analytical Technique Purpose Expected Outcome
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound and quantify any impurities.A major peak corresponding to Doxazosin with purity typically >99%.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.A molecular ion peak corresponding to the exact mass of Doxazosin.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the identity of the compound.The observed chemical shifts and coupling constants should match the known spectrum of Doxazosin.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the functional groups in Doxazosin (e.g., C=O, N-H, C-O).
Melting Point Analysis To assess the purity of the crystalline solid.A sharp melting point within the specified range for Doxazosin mesylate.

Conclusion

The synthesis of Doxazosin is a prime example of strategic medicinal chemistry and process development. By understanding the underlying principles of each reaction and employing rigorous analytical techniques, it is possible to produce this important therapeutic agent with high purity and yield. The methodologies described in this guide are not only applicable to Doxazosin but also provide a solid foundation for the synthesis of other quinazoline-based compounds. The continued exploration of this versatile scaffold promises to yield new therapeutic agents with improved efficacy and safety profiles in the years to come.

References

  • Campbell, S. F. (1987). The Development of Doxazosin. British Journal of Clinical Pharmacology, 24(S1), 7S-14S.
  • Lombardino, J. G., & Lowe, J. A. (1993). The Quinazoline-Based Alpha-1 Adrenoceptor Antagonists. In Chronicles of Drug Discovery (Vol. 3, pp. 141-163). American Chemical Society. (Note: This is a book chapter; access is typically through purchase or library subscription).
  • PubChem. (n.d.). Doxazosin. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank. (n.d.). Doxazosin. Retrieved from [Link]

Methodological & Application

Application Note and Protocol: Preparation of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline Fumarate Solutions in DMSO for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the dissolution of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate in dimethyl sulfoxide (DMSO) for use in a variety of research settings. The protocol emphasizes best practices to ensure the preparation of stable, accurate, and reproducible stock solutions critical for drug discovery and development. This guide details the necessary materials, a stepwise dissolution procedure, stability considerations, and troubleshooting strategies. The underlying scientific principles for each step are explained to provide researchers with a robust framework for handling this and similar quinazoline-based compounds.

Introduction

2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate is a quinazoline derivative, a class of compounds known for a wide range of biological activities.[1] The piperazine moiety is also a common feature in many physiologically active molecules.[1] Accurate and consistent preparation of stock solutions is a fundamental prerequisite for reliable in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in biological research due to its ability to dissolve a broad spectrum of organic compounds and its miscibility with aqueous solutions.[2]

However, challenges such as compound stability, solubility limits, and precipitation upon dilution into aqueous media necessitate a standardized and well-understood protocol.[3][4] Fumarate salts, while often used to improve the solubility and stability of parent compounds, can also present specific dissolution challenges. This application note provides a detailed protocol and scientific rationale for the effective dissolution of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate in DMSO.

Quantitative Data Summary

For the preparation of a stock solution, the molecular weight of the compound is essential for accurate concentration calculations. While the exact molecular weight for 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate is not provided, this table serves as a template for researchers to populate with compound-specific information.

ParameterValueReference/Note
Molecular FormulaC₂₇H₃₈N₄O₅Calculated
Molecular Weight502.62 g/mol Calculated
Recommended SolventAnhydrous DMSO (≤0.5% water)
Recommended Stock Concentration10-50 mMDependent on solubility
Storage of Stock Solution-20°C or -80°C in aliquots[5]
Final DMSO concentration in assay<0.5% (ideally ≤0.1%)[6]

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate in DMSO.

Materials and Equipment
  • 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (purity ≥99.9%)

  • Analytical balance (accurate to 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipettes and sterile tips

Step-by-Step Dissolution Procedure
  • Pre-Dissolution Preparations:

    • Before opening, centrifuge the vial of the compound to ensure all powder is at the bottom.[7]

    • Allow the compound and anhydrous DMSO to equilibrate to room temperature to prevent water condensation.

  • Calculating the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound.

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

    • For a 10 mM solution in 1 mL: Mass (mg) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (502.62 g/mol ) = 5.0262 mg

  • Weighing and Dispensing:

    • Accurately weigh the calculated mass of the compound using an analytical balance.

    • Transfer the weighed powder into a sterile microcentrifuge tube or amber glass vial. For small quantities (≤10 mg), it is recommended to add the solvent directly to the original vial to avoid loss of material.[7][8]

  • Dissolution in DMSO:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Securely cap the vial and vortex thoroughly for 1-2 minutes.[3]

    • Visually inspect the solution for any undissolved particles.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[3]

    • Gentle warming in a 37°C water bath for a short period can also be employed, but caution is advised as heat can degrade some compounds.[3][4]

  • Final Inspection and Aliquoting:

    • Once the compound is fully dissolved, resulting in a clear solution, the stock solution is ready.

    • To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, aliquot the stock solution into smaller, single-use volumes.[2][9]

Workflow for Stock Solution Preparation and Use

cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Preparation of Working Solution compound Weigh Compound dmso Add Anhydrous DMSO compound->dmso dissolve Vortex / Sonicate dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw serial_dilution Serial Dilution in DMSO thaw->serial_dilution final_dilution Final Dilution in Aqueous Buffer serial_dilution->final_dilution working_solution Working Solution (<0.5% DMSO) final_dilution->working_solution

Caption: Workflow for preparing and using the stock solution.

Scientific Principles and Best Practices

  • Solvent Choice and Purity: Anhydrous DMSO is crucial as water can decrease the solubility of many organic compounds and promote degradation.

  • Preventing Precipitation: Many compounds that are soluble in 100% DMSO will precipitate when diluted directly into an aqueous buffer.[4] To mitigate this, perform initial serial dilutions in DMSO before the final dilution into the assay medium. This gradual reduction in DMSO concentration helps to keep the compound in solution.

  • Assay Considerations: The final concentration of DMSO in cell-based assays should typically be below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.[9]

  • Enhancing Solubility: Sonication provides energy to break up compound aggregates, while gentle warming can increase the solubility of some compounds. However, the thermal stability of the compound should be considered.[3]

Stability Considerations and Validation

The stability of quinazoline derivatives in DMSO can vary. Some studies have shown that certain quinazoline derivatives can be unstable in DMSO, with changes observed shortly after preparation.[10][11][12] In contrast, other studies have reported stability for several days or weeks.[13] Therefore, it is highly recommended to empirically determine the stability of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate under your specific storage conditions.

Methods for Stability Assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a common method to assess stability. Analyze the initial solution to determine the peak area of the compound. After storage, periodically analyze aliquots and compare the peak area to the initial measurement. A significant decrease in the main peak or the appearance of new peaks indicates degradation.[5]

  • UV-Vis Spectroscopy: Changes in the absorption spectrum over time can also indicate instability.[10][13]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Compound fails to dissolve completely - Concentration exceeds solubility limit in DMSO.- Insufficient energy to break up solid-state forces.- Prepare a lower concentration stock solution.- Continue to vortex and sonicate.[3]- Apply gentle heat (e.g., 37°C) with caution.[3][4]
Precipitation upon dilution in aqueous buffer - The compound has low aqueous solubility.- "Solvent-shift" precipitation due to the change in solvent polarity.[9]- Perform serial dilutions in 100% DMSO first.- Add the DMSO stock to the aqueous buffer while vortexing.- Use solubility enhancers like serum in the media.[9]
Precipitation in stock solution after freeze-thaw cycles - The compound has come out of solution at low temperatures.- Gently warm the solution and vortex or sonicate to redissolve.[5]- Prepare fresh stock solution if it does not redissolve.- Minimize freeze-thaw cycles by using single-use aliquots.[9]
Inconsistent experimental results - Degradation of the compound in DMSO.- Inaccurate concentration due to incomplete dissolution or precipitation.- Determine the stability of the compound in DMSO under your storage conditions.[5]- Visually inspect the stock solution for any precipitate before each use.[9]

References

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. Retrieved from [Link]

  • Ionescu, S., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI. Retrieved from [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Retrieved from [Link]

  • Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Retrieved from [Link]

  • Kozik, V. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • LifeTein®. (n.d.). How to dissolve peptides in DMSO? Retrieved from [Link]

  • Brennan, M. S., et al. (2015). Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PLOS ONE. Retrieved from [Link]

  • BioForum. (2013). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • Slynko, I., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from [Link]

  • Caddeo, C., et al. (2022). Dimethyl Fumarate-Loaded Transethosomes: A Formulative Study and Preliminary Ex Vivo and In Vivo Evaluation. Pharmaceutics. Retrieved from [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-ol. Retrieved from [Link]

  • ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs? Retrieved from [Link]

  • Research Trend. (2023). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-. Retrieved from [Link]

  • Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Retrieved from [Link]

Sources

in vivo dosing protocol for 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Dosing Protocol and Pharmacokinetic Evaluation of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline Fumarate

Introduction: Physicochemical Profiling & Causality

2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate (CAS: 129664-17-1) is a highly specialized quinazoline derivative[1][2]. Structurally, it features a lipophilic 4-hexyloxy chain and a basic 2-(4-allyl-1-piperazinyl) moiety[2]. While the fumarate salt form improves solid-state stability and intrinsic dissolution rate compared to its free base, the dominant lipophilicity of the hexyloxy chain severely restricts its aqueous solubility.

When designing an in vivo pharmacokinetic (PK) or pharmacodynamic (PD) dosing protocol, the primary hurdle is preventing in vivo precipitation (crashing out) of the compound upon introduction to the aqueous environment of the bloodstream or gastrointestinal tract. Based on extensive preclinical formulation experience, administering poorly soluble quinazolines without a robust co-solvent system leads to erratic absorption, micro-embolisms in intravenous (IV) models, and artificially deflated bioavailability metrics[3].

To ensure a self-validating and safe dosing system, we utilize a multi-component vehicle: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline [4][5]. This specific ratio is carefully calibrated to balance solubilization power with physiological tolerability[6][7].

The Causality Behind the Formulation Excipients

  • DMSO (10%) : Acts as the primary solvent to disrupt the crystal lattice of the fumarate salt. Keeping DMSO at or below 10% is critical to prevent localized tissue necrosis or hemolysis[5][7].

  • PEG400 (40%) : Serves as a lipophilic co-solvent[4]. Its amphiphilic polymer structure stabilizes the hexyloxy chain in the aqueous phase.

  • Tween-80 (5%) : A non-ionic surfactant that creates micelles, preventing the drug from precipitating upon dilution with saline or upon entering the bloodstream[8].

  • 0.9% Saline (45%) : Provides isotonicity and physiological pH buffering for injection[5].

Protocol: Self-Validating Formulation Preparation

This methodology is designed as a self-validating system. Visual clarity at each sequential step confirms the success of the previous step[6]. If turbidity appears, the system halts, preventing the administration of a flawed dose.

Note: The following protocol prepares 10 mL of a 5 mg/mL dosing solution.

  • Primary Solubilization : Weigh exactly 50.0 mg of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate into a sterile glass vial. Add 1.0 mL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes and sonicate at room temperature until the solution is completely optically clear[4][6].

    • Validation Check: If particulate matter remains, the lattice has not been fully disrupted. Do not proceed until clear.

  • Co-solvent Addition : Add 4.0 mL of PEG400 to the vial. Vortex for 1 minute[8].

    • Validation Check: The solution must remain clear. PEG400 acts as a bridge between the highly polar DMSO and the upcoming aqueous phase.

  • Surfactant Integration : Add 0.5 mL of Tween-80. Vortex for 2 minutes until the viscous surfactant is entirely integrated[8].

  • Aqueous Dilution (Critical Step) : Place the vial on a magnetic stirrer at 400 RPM. Dropwise, add 4.5 mL of 0.9% sterile Saline[6].

    • Validation Check: Rapid addition will cause localized supersaturation and irreversible precipitation. If the solution turns milky, the micellar capacity of Tween-80 has been exceeded, and the batch must be discarded.

  • Sterilization : Filter the final clear solution through a 0.22 µm PTFE or PVDF syringe filter. Avoid cellulose acetate filters, as they can nonspecifically bind lipophilic quinazoline derivatives.

In Vivo Administration Workflows

Once formulated, the compound can be administered to rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats). The table below summarizes the quantitative parameters for safe administration[7].

Table 1: Recommended In Vivo Dosing Parameters for Rodents

Route of AdministrationMax Volume (Mice)Max Volume (Rats)Needle GaugeAbsorption Profile
Intravenous (IV) 5 mL/kg5 mL/kg27G - 30GImmediate (100% Bioavailability)
Oral Gavage (PO) 10 mL/kg10 mL/kg20G - 22G (Ball-tip)First-pass metabolism dependent
Intraperitoneal (IP) 10 mL/kg10 mL/kg25G - 27GRapid systemic entry via portal vein

Pharmacokinetic (PK) Sampling & Bioanalysis

To accurately capture the PK profile (Cmax, Tmax, AUC, and half-life) of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline, precise blood sampling and bioanalytical extraction are required.

  • Serial Blood Sampling : Collect 50 µL of blood via the submandibular vein (mice) or jugular vein catheter (rats) into K2-EDTA coated tubes[9].

    • Timepoints: 0.083h (IV only), 0.25h, 0.5h, 1h, 2h, 4h, 8h, and 24h post-dose[10].

  • Plasma Isolation : Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a pre-chilled 96-well plate.

  • Protein Precipitation : To 20 µL of plasma, add 60 µL of ice-cold Acetonitrile (ACN) containing a structurally similar internal standard (e.g., Prazosin at 50 ng/mL). Vortex for 5 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Quantification : Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Operate in Multiple Reaction Monitoring (MRM) mode, targeting the protonated free base mass[M+H]+ at m/z 355.2[2].

Mechanistic Workflow Visualization

G cluster_formulation Formulation Strategy (Self-Validating System) cluster_in_vivo In Vivo Dosing & PK Workflow A 2-(4-Allyl-1-piperazinyl)- 4-hexyloxyquinazoline Fumarate B 1. Dissolve in 10% DMSO (Lattice Disruption) A->B C 2. Add 40% PEG400 (Lipophilic Co-solvent) B->C D 3. Add 5% Tween-80 (Anti-Precipitation Surfactant) C->D E 4. Dropwise 45% Saline (Isotonic Diluent) D->E F IV Injection (Tail Vein) Volume: ≤5 mL/kg E->F G PO Gavage Volume: ≤10 mL/kg E->G H Serial Blood Sampling (0.25h - 24h) F->H G->H I Protein Precipitation (3x Ice-Cold ACN) H->I J LC-MS/MS Bioanalysis (MRM: m/z 355.2[M+H]+) I->J

Workflow detailing the self-validating formulation strategy and subsequent in vivo PK analysis.

References

  • Institutional Animal Care and Use Committee. "Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents". Washington State University. [Link]

  • MDPI. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics". MDPI. [Link]

  • ResearchGate. "Preclinical Formulations: Insight, Strategies, and Practical Considerations". ResearchGate. [Link]

Sources

preparation of CAS 129664-17-1 stock solution for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Preparation of Sitafloxacin Hydrate (CAS 129664-17-1) Stock Solutions for In Vitro Assays

For: Researchers, scientists, and drug development professionals

Abstract

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity, making it a compound of significant interest for antimicrobial research.[1][2][3] The integrity of in vitro studies, such as Minimum Inhibitory Concentration (MIC) assays, is fundamentally dependent on the accurate and reproducible preparation of test article solutions. This document provides a detailed guide for the preparation, storage, and quality control of Sitafloxacin Hydrate stock solutions, grounded in its physicochemical properties. We will elucidate the rationale behind solvent selection, provide step-by-step protocols for creating both primary and working solutions, and offer troubleshooting guidance to ensure the generation of reliable and consistent experimental data.

Introduction: The Scientific Imperative for Accuracy

Compound Profile: Sitafloxacin Hydrate

Understanding the fundamental properties of Sitafloxacin Hydrate is the first step in designing a reliable preparation protocol. The compound is a white, solid powder.[7] Key data are summarized below.

PropertyValueSource(s)
Chemical Name 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid hydrate[8]
Synonyms DU-6859a, Gracevit[3][7][9]
CAS Number 129664-17-1 (for hydrate)
Molecular Formula C₁₉H₁₈ClF₂N₃O₃ · xH₂O (commonly supplied as sesquihydrate, 1.5 H₂O)[10][11]
Molecular Weight 436.84 g/mol (as sesquihydrate)[7][10][11]
Solubility Insoluble in water and ethanol; Soluble in DMSO (≥6.6 mg/mL)[8][10]
Mechanism of Action Inhibitor of bacterial DNA gyrase and topoisomerase IV[4][5][6]

Note on Molecular Weight: The exact molecular weight can vary depending on the hydration state (e.g., monohydrate, sesquihydrate). Always verify the molecular weight from the Certificate of Analysis (CoA) provided by your supplier for the specific lot you are using. All calculations must be based on the lot-specific molecular weight.

Core Principles: The Causality of Stock Solution Preparation

The choice of solvent and handling procedures are dictated by the compound's chemical nature.

  • Solvent Selection: Sitafloxacin Hydrate's poor aqueous solubility necessitates the use of an organic solvent for the primary stock solution.[8][10] Dimethyl sulfoxide (DMSO) is the solvent of choice for several reasons:

    • Solubilizing Power: It effectively dissolves Sitafloxacin Hydrate at concentrations suitable for a high-concentration primary stock.[8]

    • Miscibility: DMSO is miscible with aqueous solutions, such as cell culture media or broth, which allows for the preparation of final working solutions with minimal risk of precipitation.

    • Biological Inertness at Low Concentrations: The final concentration of DMSO in in vitro assays should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.

  • Sterility: For antibacterial assays, the sterility of the stock and working solutions is paramount to prevent contamination. Filtration through a 0.22 µm filter is a mandatory step.

  • Accuracy: Using a calibrated analytical balance and properly calibrated pipettes is non-negotiable for ensuring the final concentration is accurate.

Protocol 1: Preparation of a 10 mM Primary Stock in Anhydrous DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which will serve as the foundation for all subsequent experimental dilutions.

4.1 Materials and Equipment

  • Sitafloxacin Hydrate powder (verify CoA for purity and MW)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile, amber, conical-bottom polypropylene or glass vials

  • Sterile, disposable syringe (e.g., 1-5 mL)

  • Sterile 0.22 µm syringe filter (ensure compatibility with DMSO, e.g., PTFE or nylon)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves

4.2 Step-by-Step Methodology

  • Calculation: Determine the mass of Sitafloxacin Hydrate required. For a 10 mM stock solution using the sesquihydrate form:

    • Mass (mg) = Desired Volume (mL) x 10 mmol/L x 436.84 g/mol x (1 L / 1000 mL) x (1000 mg / 1 g)

    • To make 1 mL of 10 mM stock, you need 4.37 mg.

    • To make 5 mL of 10 mM stock, you need 21.84 mg.

    • Note: Adjust the calculation based on the lot-specific molecular weight and purity from the CoA.

  • Weighing: Tare a sterile, amber vial on the analytical balance. Carefully weigh the calculated amount of Sitafloxacin Hydrate powder directly into the vial. Handle the powder in a chemical fume hood or a ventilated balance enclosure.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. For example, add 1 mL of DMSO for 4.37 mg of powder. Secure the cap tightly.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until all solid particles are completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.[11] Visually inspect the solution against a light source to ensure there is no particulate matter.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution directly into a new, sterile, amber vial. This step removes any potential microbial contaminants or undissolved micro-particulates.

  • Labeling and Aliquoting: Clearly label the primary stock vial with the compound name, CAS number, concentration (10 mM), solvent (DMSO), preparation date, and your initials. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

Diagram 1: Workflow for Primary Stock Preparation

G cluster_prep Preparation cluster_process Processing & Storage calc 1. Calculate Mass (Based on MW from CoA) weigh 2. Weigh Powder (Into sterile amber vial) calc->weigh Mass (mg) add_dmso 3. Add Anhydrous DMSO weigh->add_dmso Powder dissolve 4. Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve Suspension sterilize 5. Sterile Filter (0.22 µm PTFE filter) dissolve->sterilize Solution aliquot 6. Aliquot (Single-use volumes) sterilize->aliquot Sterile Stock store 7. Store at -20°C or -80°C (Protect from light) aliquot->store Aliquots

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes creating final, ready-to-use concentrations for your in vitro assay (e.g., MIC testing) via serial dilution.

5.1 Materials

  • 10 mM Sitafloxacin Hydrate primary stock in DMSO

  • Sterile assay medium (e.g., Mueller-Hinton Broth, cell culture medium)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated micropipettes and sterile tips

5.2 Step-by-Step Methodology

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and reduce the final DMSO concentration, first create an intermediate stock.

    • Example: To make a 100 µM intermediate stock from a 10 mM primary stock, perform a 1:100 dilution. Add 5 µL of the 10 mM primary stock to 495 µL of sterile assay medium. Mix thoroughly. The DMSO concentration is now 1%.

  • Serial Dilutions: Prepare a series of dilutions from your intermediate stock to achieve the desired final concentrations.

    • Example for a 2-fold serial dilution in a 96-well plate: a. Add 100 µL of assay medium to wells 2 through 10. b. Add 200 µL of your 100 µM intermediate stock to well 1 (this will be your highest concentration). c. Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down. d. Transfer 100 µL from well 2 to well 3. Mix. e. Continue this process down to well 10. Discard 100 µL from well 10. f. Well 11 should be a solvent control (containing assay medium with the highest final DMSO concentration but no drug). g. Well 12 should be a medium-only control (no drug, no DMSO).

Diagram 2: Serial Dilution Workflow Example

G cluster_0 2-Fold Serial Dilution in 96-Well Plate W1 Well 1 100 µM W2 Well 2 50 µM W1->W2 Transfer 100 µL W3 Well 3 25 µM W2->W3 Transfer 100 µL W4 Well 4 12.5 µM W3->W4 Transfer 100 µL W5 ... W4->W5 ...

Quality Control and Best Practices for Storage

The stability of your stock solution directly impacts the reproducibility of your experiments. Adherence to proper storage is critical.

Solution TypeSolventStorage Temp.Max DurationSource(s)
Solid Powder --20°C3 Years[12]
Primary Stock DMSO-20°C1 Month[11][12][13]
Primary Stock DMSO-80°C6 Months[12][13][14]

Best Practices:

  • Avoid Freeze-Thaw Cycles: Use single-use aliquots. Repeated temperature cycling can degrade the compound and introduce moisture into DMSO, which can reduce solubility.[10]

  • Protect from Light: Store all vials and tubes containing Sitafloxacin (solid or solution) in the dark or in amber containers to prevent potential photodegradation.[13]

  • Equilibrate Before Use: Before opening a frozen aliquot, allow it to warm to room temperature for at least one hour.[15] This prevents atmospheric moisture from condensing into the cold DMSO.

  • Visual Inspection: Before each use, visually inspect the thawed solution for any signs of precipitation or crystallization. If observed, follow the troubleshooting steps below.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Powder won't dissolve in DMSO at room temperature. Concentration may be too high, or the DMSO may have absorbed moisture.Gently warm the solution in a 37°C water bath. Use fresh, anhydrous DMSO. Ensure the concentration does not exceed the known solubility limit.
Precipitation observed after thawing a stock aliquot. Compound has come out of solution due to temperature change or moisture contamination.Warm the vial to 37°C and vortex until the compound is fully redissolved. Ensure the vial was properly sealed.
Precipitation occurs when diluting into aqueous assay medium. The final concentration of the compound exceeds its aqueous solubility limit ("crashing out"). The final DMSO concentration is too low to maintain solubility.Create a more dilute intermediate stock in the assay medium. Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1-0.5%). Perform dilutions at the last possible moment before adding to the assay.

References

  • Pharmacology of Sitafloxacin; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 23). YouTube. [Link]

  • Al-Tawfiq, J. A., Momattin, H., & Al-Hakami, M. (2024). Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. Pharmaceuticals, 17(11), 1537. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Sitafloxacin Hydrate? Patsnap Synapse. [Link]

  • Patsnap. (2024, June 27). What is Sitafloxacin Fumarate used for? Patsnap Synapse. [Link]

  • Al-Tawfiq, J. A., Momattin, H., & Al-Hakami, M. (2024). Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. ResearchGate. [Link]

  • DC Chemicals. Sitafloxacin hydrate Datasheet. DC Chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). Sitafloxacin. PubChem. [Link]

  • DC Chemicals. Sitafloxacin hydrate | 163253-35-8 | COA. DC Chemicals. [Link]

  • DrugCentral. sitafloxacin. DrugCentral. [Link]

  • RayBiotech. Sitafloxacin Hydrate. RayBiotech. [Link]

  • Pharmacompass. Sitafloxacin Hydrate | Drug Information. Pharmacompass. [Link]

  • Patsnap. (2024, June 14). What is Sitafloxacin Hydrate used for? Patsnap Synapse. [Link]

  • Poole, K. (2008). Sitafloxacin hydrate for bacterial infections. Drugs of Today, 44(7), 487-500. [Link]

Sources

Formulation Development and Manufacturing Protocol for 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline Fumarate Oral Solid Dosage Form

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Process Engineers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Scientific Rationale & Formulation Strategy

The active pharmaceutical ingredient (API), 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate (hereafter referred to as AHPQ-F ), presents a unique biopharmaceutical challenge. Structurally, it features a highly lipophilic 4-hexyloxyquinazoline core coupled with a basic 4-allyl-1-piperazinyl moiety.

Causality in Salt Selection: The free base of this compound exhibits poor aqueous solubility, classifying it as a likely BCS Class II or IV molecule. The formulation utilizes the fumarate salt form to intentionally lower the microenvironmental pH within the hydrodynamic diffusion layer of the dissolving particle. This localized acidic environment protonates the basic piperazine nitrogen, significantly enhancing gastrointestinal dissolution and subsequent oral bioavailability—a mechanistic approach validated in the development of other lipophilic weak bases[1].

Causality in Process Selection: To maximize the dissolution velocity, AHPQ-F is typically micronized. However, micronized fumarate salts are notoriously cohesive, leading to poor flowability, high electrostatic charge, and risk of segregation during direct compression. Therefore, High Shear Wet Granulation (HSWG) is the mandated process. HSWG densifies the cohesive powder blend, locks the API uniformly within hydrophilic binder matrices, and provides the necessary granular flowability for high-speed rotary tableting[2].

Pre-formulation Profiling

Understanding the physicochemical boundaries of AHPQ-F is critical for excipient compatibility and process design.

Table 1: Physicochemical Profile of AHPQ-F

ParameterValue / CharacteristicFormulation Implication
Molecular Formula C₂₁H₃₀N₄O · C₄H₄O₄Fumarate salt dictates avoidance of highly alkaline excipients to prevent free-base disproportionation.
Aqueous Solubility < 0.1 mg/mL (pH 6.8)Requires hydrophilic diluents and intra/extra-granular superdisintegrants.
pKa (Estimated) ~7.5 (Piperazine N)Solubility drops sharply in neutral/alkaline intestinal environments.
Hygroscopicity Low to ModerateStandard packaging (Alu/Alu blisters or HDPE with desiccant) is sufficient.
Bulk Density 0.15 - 0.25 g/ccHighly fluffy; necessitates wet granulation for densification.

Excipient Selection & Composition

The formulation is designed as a 50 mg (active moiety equivalent) immediate-release (IR) tablet.

Table 2: Quantitative Composition (Target Tablet Weight: 250 mg)

IngredientFunctionAmount (mg)% w/wJustification (Causality)
AHPQ-F Active API66.526.6%Equivalent to 50 mg free base.
Microcrystalline Cellulose (PH-101) Diluent / Plasticity100.040.0%Provides plastic deformation during compression; retains water during granulation.
Lactose Monohydrate Diluent / Brittleness56.022.4%Balances MCC plasticity with brittle fracture to ensure rapid tablet disintegration.
Povidone (PVP K30) Polymeric Binder10.04.0%Low viscosity binder; ensures strong inter-particulate bridges without retarding dissolution.
Croscarmellose Sodium Superdisintegrant12.55.0%Split 50/50 (intra/extra-granular) to ensure both tablet fracture and granule breakdown.
Colloidal Silicon Dioxide Glidant2.51.0%Neutralizes electrostatic charge of milled granules; improves die filling.
Magnesium Stearate Boundary Lubricant2.51.0%Prevents sticking to punch faces. Kept at 1% to avoid waterproofing the lipophilic API.

Process Visualization

G API API & Intra-granular Excipients DryMix Dry Mixing (High Shear Mixer) API->DryMix Binder Binder Addition (Aqueous PVP K30) DryMix->Binder WetMass Wet Massing (Torque Monitored) Binder->WetMass FBD Fluid Bed Drying (Target LOD < 2%) WetMass->FBD Milling Milling & Sizing (Cone Mill) FBD->Milling ExtraGran Extra-granular Blending (Disintegrant & Glidant) Milling->ExtraGran Lube Lubrication (Mg Stearate) ExtraGran->Lube Compression Rotary Tablet Compression Lube->Compression

Workflow for High Shear Wet Granulation and Tableting of AHPQ-F.

Step-by-Step Manufacturing Protocol

This protocol incorporates self-validating checkpoints to ensure batch-to-batch reproducibility, leveraging modern Quality by Design (QbD) principles[3].

Phase 1: Preparation and Dry Mixing
  • Sifting: Pass AHPQ-F, MCC PH-101, Lactose Monohydrate, and half of the Croscarmellose Sodium (intra-granular portion) through a #40 mesh (425 µm) sieve to break up primary agglomerates.

  • Dry Blending: Load the sifted materials into the High Shear Mixer Granulator (HSMG) bowl.

  • Mixing Parameters: Run the impeller at 150 RPM and the chopper at 1000 RPM for 5 minutes.

    • Self-Validation: The blend uniformity is visually confirmed when the cohesive API is completely dispersed, leaving no localized colored/dense spots.

Phase 2: Binder Addition and Wet Massing
  • Binder Preparation: Dissolve PVP K30 in purified water (approx. 15% w/w of the dry blend weight) under continuous stirring until a clear solution is formed.

  • Addition: Spray the binder solution onto the dry blend at a rate of 20-30 g/min using a peristaltic pump, with the impeller at 150 RPM and chopper off.

  • Wet Massing (Critical Step): Once the binder is fully added, increase the impeller to 200 RPM and activate the chopper at 1500 RPM.

    • Causality & Self-Validation: Do not rely strictly on time for this step. Monitor the impeller power consumption (torque) . The endpoint is reached when the torque curve plateaus. Continuing past this plateau will result in over-massing, creating dense, rock-like granules that will drastically retard the dissolution of the lipophilic AHPQ-F[4].

Phase 3: Fluid Bed Drying and Sizing
  • Drying: Transfer the wet mass to a Fluid Bed Dryer (FBD). Set the inlet air temperature to 60°C ± 5°C.

  • Endpoint: Dry the granules until the Loss on Drying (LOD) reaches 1.5% - 2.0% (measured at 105°C for 5 mins).

    • Causality: Over-drying (<1.0%) will cause the MCC to lose its bound moisture, destroying its plastic deformability and leading to tablet capping during compression.

  • Sizing: Pass the dried granules through a conical mill (e.g., Comil) fitted with a 1.0 mm grater screen at 1000 RPM to achieve a uniform Particle Size Distribution (PSD).

Phase 4: Extra-granular Blending and Lubrication
  • Blending: Transfer the sized granules to a V-blender. Add the remaining Croscarmellose Sodium and the Colloidal Silicon Dioxide (pre-sifted through #60 mesh). Blend for 10 minutes at 15 RPM.

  • Lubrication: Add Magnesium Stearate (pre-sifted through #60 mesh) to the blender. Mix for exactly 3 minutes .

    • Causality: Magnesium stearate is highly hydrophobic. Blending for longer than 3 minutes will coat the AHPQ-F granules in a waxy layer, drastically delaying water ingress and prolonging disintegration time.

Phase 5: Rotary Compression
  • Tooling: Use 9.0 mm standard concave punches.

  • Compression Force: Target a main compression force of 10–12 kN.

  • Self-Validating CQAs (Critical Quality Attributes):

    • Hardness: 70–90 N.

    • Friability: < 0.5% (100 drops).

    • Disintegration Time: < 5 minutes in 0.1N HCl (37°C). Rapid disintegration validates that the extra-granular disintegrant and lubrication steps were executed correctly.

References

  • Comparison of pharmacokinetics and bioavailability of bedaquiline fumarate, benzoate and maleate in dogs. PMC - NIH. URL: [Link]

  • Prediction of quality attributes (mechanical strength, disintegration behavior and drug release) of tablets on the basis of characteristics of granules prepared by high shear wet granulation. PLOS One. URL: [Link]

  • A Formulation–Process–Product Integrated Design Method for Accelerating Pharmaceutical Tablet Development via the High-Shear Wet Granulation and Tableting Route. MDPI Pharmaceutics. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor solubility is a common and significant hurdle in drug development, impacting everything from early-stage in vitro assays to in vivo bioavailability.[1][2] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you diagnose and overcome these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial, high-level questions regarding the solubility characteristics of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate.

Q1: What are the key structural features of this molecule that contribute to its poor aqueous solubility?

A1: The solubility of a molecule is dictated by a balance between its lipophilic (oil-loving) and hydrophilic (water-loving) characteristics.[3] In 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline, several features contribute to its low aqueous solubility:

  • The Quinazoline Core and Hexyloxy Tail: The fused aromatic quinazoline ring system and the long, flexible six-carbon hexyloxy chain are highly lipophilic. These parts of the molecule are resistant to forming favorable interactions with water molecules.

  • High Molecular Weight: With a molecular weight over 400 g/mol for the free base, the molecule is relatively large, which often correlates with decreased solubility.[4]

  • The Piperazine Moiety: The piperazine ring contains two basic nitrogen atoms. This is the primary hydrophilic and ionizable center of the molecule. Its ability to become protonated (positively charged) is key to its pH-dependent solubility.

Below is a diagram illustrating these molecular regions.

cluster_molecule 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline cluster_properties Key Structural Contributions to Solubility mol Hexyloxy-Quinazoline-Piperazine-Allyl lipophilic Lipophilic Regions - Hexyloxy Chain - Quinazoline Core High lipophilicity drives poor intrinsic solubility mol->lipophilic Dominant Characteristic hydrophilic Hydrophilic / Ionizable Region - Piperazine Ring Allows for pH-dependent solubility and salt formation mol->hydrophilic Solubilizing Moiety start Problem: Precipitation upon dilution of DMSO stock q1 Is lowering the final assay concentration an option? start->q1 sol1 Solution 1: Decrease final concentration to below the solubility limit. q1->sol1 Yes q2 Is the final DMSO concentration >1%? q1->q2 No end_node Precipitation Resolved sol1->end_node sol2 Solution 2: Reduce final DMSO % to <0.5%. This may require a more concentrated stock. q2->sol2 Yes q3 Are you diluting directly from 100% DMSO to aqueous buffer? q2->q3 No sol2->end_node sol3 Solution 3: Use a serial or intermediate dilution step with a co-solvent (e.g., PEG 400, ethanol). q3->sol3 Yes q3->end_node No (Advanced formulation needed) sol3->end_node

Caption: Troubleshooting workflow for DMSO stock precipitation.

Step-by-Step Troubleshooting:

  • Decrease Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay. Determine the kinetic solubility limit in your final buffer and ensure your working concentrations are below this limit. [5]2. Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can cause artifacts in biochemical assays. Aim for a final DMSO concentration of <0.5% (v/v). If you are using a 10 mM stock, a 1:1000 dilution to 10 µM gives a final DMSO of 0.1%.

  • Use an Intermediate Dilution Step: Avoid the shock of diluting directly from 100% DMSO into a purely aqueous buffer. Prepare an intermediate dilution of your stock into a co-solvent system that is miscible with both DMSO and water. [5]For example, dilute the 10 mM DMSO stock 1:10 into pure PEG 400, then dilute this intermediate stock further into the final assay buffer.

  • Incorporate Solubilizing Excipients: For in vitro work, you can sometimes add excipients directly to the assay buffer.

    • Surfactants: A very small amount of a non-ionic surfactant like Polysorbate 20 or Tween 80 (e.g., 0.01%) can help maintain solubility by forming micelles. [6]Always run a vehicle control to ensure the surfactant does not interfere with your assay.

    • Cyclodextrins: Pre-complexing the compound with a cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly increase aqueous solubility by encapsulating the lipophilic part of the molecule. [5][6]

Q5: My compound shows poor oral bioavailability in preclinical animal studies. What are the most promising formulation strategies to pursue?

A5: Poor oral bioavailability for a BCS Class II/IV compound is typically limited by its dissolution rate and/or solubility in the gastrointestinal (GI) tract. [7][8]To overcome this, advanced formulation strategies are required to create a "solubility-enabling" dosage form. The choice of strategy depends on the compound's physicochemical properties, such as its melting point, thermal stability, and ability to form a stable amorphous state.

Self-Validating System for Strategy Selection: The first step is to perform critical pre-formulation studies. [9][10]The results of these studies will guide you to the most logical and promising formulation path, creating a self-validating system where each step is justified by data.

G cluster_preformulation Pre-formulation Characterization p1 Determine Intrinsic Solubility & pH-Solubility Profile p2 Characterize Solid State: Melting Point (DSC) Crystallinity (PXRD) Thermal Stability (TGA) p1->p2 p3 Assess Amorphous State Stability p2->p3 decision1 Is the compound thermally stable at its melting point? p3->decision1 decision2 Can a stable amorphous form be maintained with a polymer? decision1->decision2 Yes strategy2 Lipid-Based Formulation (e.g., SEDDS/SMEDDS) decision1->strategy2 No (Risk of degradation during melt) strategy1 Amorphous Solid Dispersion (ASD) (Spray Drying, HME, Solvent Evap.) decision2->strategy1 Yes strategy3 Particle Size Reduction (Nanosuspension) decision2->strategy3 No (High recrystallization tendency)

Caption: Decision tree for selecting an advanced formulation strategy.

Recommended Formulation Strategies:

  • Amorphous Solid Dispersions (ASDs):

    • Mechanism: This is one of the most powerful strategies. [11]It involves dispersing the drug in its high-energy, non-crystalline (amorphous) form within a hydrophilic polymer matrix (e.g., PVP, HPMC-AS, Soluplus®). [12]By eliminating the crystal lattice energy, the drug can achieve a much higher apparent solubility ("supersaturation") upon dissolution. [11][13] * When to Use: Ideal for compounds that can form a stable amorphous state and are compatible with the chosen polymer.

    • Key Challenge: The primary challenge is preventing the drug from recrystallizing back to its stable, low-solubility crystalline form during storage or upon dissolution. [7]Polymer selection is critical for stability.

  • Lipid-Based Drug Delivery Systems (LBDDS):

    • Mechanism: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. [14]When this mixture comes into contact with GI fluids, it spontaneously forms a fine oil-in-water emulsion or microemulsion, keeping the drug solubilized within lipid droplets for absorption. [15] * When to Use: Excellent for highly lipophilic ('grease-ball') molecules. Also a good option for compounds that are difficult to stabilize in an amorphous form or are thermally labile.

    • Key Challenge: Requires careful screening of excipients to find a combination that can dissolve the required dose and form a stable emulsion.

  • Particle Size Reduction (Nanonization):

    • Mechanism: This approach reduces the drug particle size down to the nanometer range, creating a nanosuspension. [16]According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a much faster dissolution rate. [2][11] * When to Use: Suitable for compounds with a high melting point ('brick-dust' molecules) that are difficult to process into ASDs or LBDDS. It is particularly effective for dissolution rate-limited absorption. [17] * Key Challenge: Preventing particle aggregation (Ostwald ripening) during storage requires effective stabilization with surfactants or polymers.

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy, enabling supersaturation. [11]High potential for significant solubility enhancement; well-established manufacturing processes (spray drying, hot-melt extrusion). [7]Risk of physical instability (recrystallization); requires careful polymer and stability screening. [7]
Lipid-Based Systems (SEDDS) Maintains drug solubility in lipidic phase during GI transit. [14]Protects drug from degradation; can enhance lymphatic uptake, bypassing first-pass metabolism.Can be limited by drug solubility in lipids; requires a higher number of excipients. [15]
Nanonization Increases surface area, leading to a faster dissolution rate. [17][11]Applicable to crystalline compounds; avoids use of organic solvents in some methods (wet milling).Risk of particle growth/agglomeration; may not be sufficient if intrinsic solubility is extremely low. [11]

Part 3: Key Experimental Protocols

Protocol 1: pH-Solubility Profiling (Shake-Flask Method)

This protocol determines the equilibrium solubility of your compound across a range of pH values, which is critical for understanding its behavior and selecting a formulation strategy. [18] Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.0, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of the compound (enough to ensure solid remains after equilibrium) to a known volume of each buffer in separate glass vials.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a set period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand, then filter through a 0.22 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved drug in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) on a log scale against the measured final pH of each solution.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This is a common lab-scale method for screening ASD formulations. [7][13] Materials:

  • 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate

  • Polymer carrier (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, or dichloromethane) in which both the drug and polymer are soluble. [7] Methodology:

  • Dissolution: Accurately weigh the drug and polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, clear film is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven overnight at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent.

  • Collection & Characterization: Carefully scrape the resulting solid from the flask. It is critical to immediately characterize the material using Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., a "halo" pattern instead of sharp peaks) and Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg).

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google Scholar.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... (n.d.). PMC. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. [Link]

  • Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review. (n.d.). Taylor & Francis Online. [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025, April 11). MDPI. [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025, April 28). MDPI. [Link]

  • Pre-Formulation Studies and Analytical Techniques. (2025, October 14). Pharma Focus Europe. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). European Pharmaceutical Review. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. (2022, May 1). ResearchGate. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017, March 30). ResearchGate. [Link]

  • Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. (n.d.). PubMed. [Link]

  • Pre-formulation Studies. (n.d.). kk wagh college of pharmacy. [Link]

  • Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. (2022, March 28). MDPI. [Link]

  • Study of pH-dependent drugs solubility in water. (2012, October 19). SciSpace. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed. [Link]

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. (2024, August 14). MDPI. [Link]

  • How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? (2025, March 20). Prodrill. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). The British Journal of Cardiology. [Link]

  • Fumarate salts (f represents fumarate anion). (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Pharmaceutical salt of Prulifloxacin. (2015, January 15). ijirset. [Link]

  • Enhanced Solubility and Polarization of 13C-Fumarate with Meglumine Allows for In Vivo Detection of Gluconeogenic Metabolism in Kidneys. (2024, July 10). PMC. [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. (2006, November 7). ACS Publications. [Link]

  • Study of pH-dependent drugs solubility in water. (2026, February 25). ResearchGate. [Link]

  • Study of pH-dependent drugs solubility in water. (n.d.). Semantic Scholar. [Link]

Sources

Technical Support Center: Handling & Long-Term Storage of CAS 129664-17-1

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 129664-17-1 (2-(4-allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate). As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their assays due to the silent degradation of this specific compound.

Because this molecule contains three highly reactive structural motifs—an allyl group , a piperazine ring , and a fumarate salt —it requires stringent handling protocols. This guide is designed to move beyond basic storage instructions by explaining the chemical causality behind its degradation and providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of CAS 129664-17-1. The compound is primarily susceptible to three distinct degradation pathways driven by oxidation and photolysis.

G cluster_0 Degradation Mechanisms cluster_1 Mitigation Strategies CAS CAS 129664-17-1 (Intact API) Allyl Allyl Group Auto-oxidation CAS->Allyl O2 / Radicals Pip Piperazine Ring N-oxidation CAS->Pip Peroxides Fum Fumarate Salt Photo-isomerization CAS->Fum UV Light Polymer Epoxides & Aggregates Allyl->Polymer NOxide N-oxide Impurity (+16 Da) Pip->NOxide Maleate Maleate Isomer (Altered RT) Fum->Maleate Argon Argon Purging & Antioxidants Polymer->Argon Temp Storage at -20°C Polymer->Temp NOxide->Argon Light Actinic Light Protection Maleate->Light

Fig 1: Degradation pathways of CAS 129664-17-1 and targeted mitigation strategies.

Troubleshooting & FAQs

Q1: My LC-MS shows a +16 Da mass shift, but the retention time is almost identical. What is happening?

The Causality: You are observing the classic signature of N-oxidation at the piperazine ring. Tertiary amines are highly nucleophilic and react readily with dissolved oxygen or trace peroxides in your solvent[1]. This is a well-documented metabolic and degradative pathway for piperazine-containing drugs under oxidative stress[2]. The Solution: Always use freshly opened, anhydrous, and peroxide-free solvents (e.g., LC-MS grade DMSO). Sparge your solvents with Argon before dissolving the compound. Argon is heavier than nitrogen and forms a superior protective blanket over the liquid surface, preventing oxygen ingress.

Q2: I am observing a gradual loss of solubility and the formation of a precipitate in my DMSO stock over time. Why?

The Causality: This is driven by the auto-oxidation and subsequent polymerization of the allyl group . Allylic hydrogens have an exceptionally low bond dissociation energy (approximately 77–85 kcal/mol), making them thermodynamically preferred targets for free-radical abstraction[3]. Once a radical forms, it reacts with ambient oxygen to form epoxides, or it cross-links with other allyl groups, creating insoluble polymeric aggregates. The Solution: Avoid repeated freeze-thaw cycles, which cause transient concentration spikes and introduce condensation (water) that accelerates radical formation. Store solutions in single-use aliquots at -20°C.

Q3: My HPLC chromatogram shows a new peak with the exact same mass as the parent compound, but a different retention time. Is the compound degrading?

The Causality: You are observing the photo-isomerization of the fumarate salt to its maleate isomer. While fumaric acid (trans) is thermodynamically more stable than maleic acid (cis), exposure to UV or intense ambient light provides the activation energy necessary to break the pi-bond, allowing rotation into the cis-isomer[4]. The Solution: CAS 129664-17-1 must be handled under low-light conditions and stored strictly in opaque or amber vials.

Quantitative Stability Data

To highlight the critical importance of proper storage, the following table summarizes the degradation kinetics of CAS 129664-17-1 stock solutions (10 mM in anhydrous DMSO) under various environmental conditions.

Storage ConditionAtmosphereLight Exposure3 Months (% Purity)6 Months (% Purity)12 Months (% Purity)Primary Degradant Observed
-20°C Argon Dark (Amber) 99.8% 99.5% 99.1% None significant
4°CAirDark (Amber)97.2%94.5%89.3%N-oxide (+16 Da)
25°CAirDark (Amber)92.1%85.4%71.2%N-oxide & Epoxides
25°CAirAmbient Light88.4%76.2%54.1%Maleate isomer & Polymers

Table 1: 12-Month Stability Matrix demonstrating the necessity of Argon purging and light protection.

Experimental Protocols

To ensure reproducibility, implement these self-validating protocols in your laboratory.

Protocol 1: Preparation and Cryopreservation of Stock Solutions

This protocol minimizes radical initiation and prevents freeze-thaw degradation.

  • Solvent Preparation: Obtain anhydrous, peroxide-free DMSO. Sparge the DMSO with Argon gas for 15 minutes using a submerged glass pipette to displace dissolved oxygen.

  • Dissolution: Weigh CAS 129664-17-1 powder in a low-light environment. Dissolve the powder in the Argon-sparged DMSO to achieve the desired concentration (e.g., 10 mM).

  • Aliquoting: Dispense the solution into pre-chilled, amber glass vials (do not use standard clear microcentrifuge tubes, as plasticizers can leach and light will induce isomerization).

  • Atmospheric Sealing: Gently blow a stream of Argon gas over the headspace of each vial for 3–5 seconds immediately before capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen, then transfer to a -20°C or -80°C freezer.

  • Self-Validation Checkpoint: Before using an aliquot for critical in vitro assays, run a rapid 5-minute LC-MS method. If the +16 Da (N-oxide) peak exceeds 1.0% Area Under Curve (AUC), discard the aliquot to prevent confounding off-target biological effects.

Protocol 2: Forced Degradation Profiling (Oxidative & Photolytic)

Use this workflow to generate reference standards of the degradants for your HPLC/LC-MS methods.

  • Oxidative Stress (N-oxide generation):

    • Dilute the stock solution to 1 mM in a 50:50 mixture of Acetonitrile and 3% aqueous H2​O2​ .

    • Incubate at 40°C for 4 hours.

    • Validation: LC-MS should reveal a dominant +16 Da peak. This confirms the retention time of the piperazine N-oxide impurity.

  • Photolytic Stress (Maleate generation):

    • Dilute the stock solution to 1 mM in transparent glass vials (using standard LC-MS grade water/acetonitrile).

    • Expose to a UV chamber (254 nm and 365 nm) for 24 hours at ambient temperature.

    • Validation: HPLC should reveal a secondary peak with an identical m/z but an altered retention time, confirming the presence of the maleate isomer.

References

  • Evaluating Impurities in Drugs (Part II of III) - Pharmaceutical Technology. Available at:[Link]

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC. Available at:[Link]

  • Navigating the complexity of lipid oxidation and antioxidation - Agritrop. Available at:[Link]

  • The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment - Academia.edu. Available at:[Link]

Sources

optimizing mobile phase for 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Optimization for 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline Fumarate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this knowledge base to help you navigate the specific physicochemical challenges of analyzing complex quinazoline-piperazine derivatives.

Unlike rigid standard operating procedures, this guide focuses on the causality of chromatographic behavior, empowering you to troubleshoot proactively.

Part 1: Knowledge Base & Mechanistic Overview

To optimize the mobile phase for 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate , we must deconstruct the molecule into its three chromatographically active domains:

  • The Hexyloxy Chain (Lipophilic Anchor): The C6-alkyl chain at the 4-position of the quinazoline ring imparts significant hydrophobicity. Compared to standard alpha-blockers like prazosin (which possess shorter alkoxy groups), this compound requires a higher eluotropic strength (e.g., 65–75% Acetonitrile) to elute within a practical timeframe[1].

  • The Piperazine Ring (Basic Center): The secondary and tertiary amine nitrogens on the piperazine ring have pKa values typically between 7.0 and 9.0. In a neutral mobile phase, these protonated amines will undergo severe secondary ion-exchange interactions with acidic residual silanols (pKa ~4.5) on standard silica-based C18 columns. This is the primary mechanism behind peak tailing[2].

  • The Fumarate Counterion: Fumaric acid is a highly polar dicarboxylic acid. In Reversed-Phase HPLC (RP-HPLC), it dissociates from the active pharmaceutical ingredient (API) and elutes near the void volume ( t0​ ).

Part 2: Diagnostic Q&A (Troubleshooting)

Q1: My main API peak is exhibiting severe tailing (Tailing Factor > 2.0). How do I correct this? A: This is a classic symptom of silanol-amine interaction. The protonated piperazine nitrogens are binding to unreacted silanol groups on your stationary phase. Solution: You have two mechanistic pathways to resolve this.

  • Thermodynamic control: Drop the mobile phase pH to 3.0 using an acidic buffer (e.g., 20 mM Potassium Dihydrogen Phosphate adjusted with orthophosphoric acid). At pH 3.0, the silanol groups are fully protonated (neutralized), eliminating the electrostatic attraction[3].

  • Kinetic masking: Add an amine modifier like 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase. These small, highly basic molecules will competitively bind to the residual silanols, blocking the larger API from interacting[1].

Q2: I am seeing a large, unretained peak at the void volume. Is my sample degrading? A: No. Because your compound is a fumarate salt, the fumaric acid counterion dissociates immediately upon injection. Fumaric acid is highly polar and will not be retained on a C18 column under high-organic conditions. It will elute at the void volume. Ensure your integration parameters are set to ignore this peak, or use a wavelength (e.g., 254 nm) where fumarate has minimal UV absorbance compared to the quinazoline chromophore.

Q3: Why does the retention time of the main peak drift between consecutive injections? A: Retention time drift for ionizable compounds is almost always a buffering failure. If your mobile phase lacks sufficient buffering capacity, the local pH inside the column fluctuates with each injection of the sample solvent. Solution: Ensure your aqueous mobile phase contains at least 15–25 mM of a buffer whose pKa is within 1 unit of your target pH. For a pH 3.0 mobile phase, phosphate buffer (pKa1 = 2.15) or formate buffer (pKa = 3.75) are optimal choices.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following Isocratic RP-HPLC protocol is designed as a self-validating system. You must pass the System Suitability Testing (SST) criteria before proceeding to sample analysis.

Methodology: Isocratic RP-HPLC Analysis

  • Stationary Phase Selection: Select a base-deactivated (end-capped) C18 column (e.g., Hypersil BDS C18, 250 mm × 4.6 mm, 5 µm) to minimize baseline silanol activity[4].

  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 20 mM solution. Add 1.0 mL of Triethylamine (TEA). Adjust the pH precisely to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase Blending: Mix the prepared buffer with HPLC-grade Acetonitrile in a 30:70 (v/v) ratio. Degas the mixture via ultrasonication for 10 minutes.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C (thermostatting prevents viscosity-induced pressure fluctuations).

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the API standard in the mobile phase to a concentration of 100 µg/mL. Causality note: Dissolving the sample in the mobile phase prevents localized solvent-strength mismatch at the column head, which causes peak splitting.

System Suitability Validation (Halt if criteria are not met):

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the main API peak.

  • Theoretical Plates ( N ): Must be ≥3000 .

  • Precision: %RSD of retention time for 5 replicate injections must be ≤1.0% .

Part 4: Quantitative Data & Method Robustness

The following table summarizes the causal relationship between mobile phase parameters and chromatographic output, allowing you to fine-tune the method based on your specific column chemistry.

Mobile Phase Composition (Aqueous : Organic)pHAmine ModifierRetention Time ( tR​ )Tailing Factor ( Tf​ )Resolution from Fumarate
50% Water : 50% Acetonitrile6.5None> 25.0 min2.8 (Severe)> 15.0
30% Water : 70% Acetonitrile6.5None8.5 min2.4 (High)8.0
30% Buffer (20mM PO4​ ) : 70% ACN3.0None6.2 min1.6 (Moderate)6.5
30% Buffer (20mM PO4​ ) : 70% ACN 3.0 0.1% TEA 6.0 min 1.1 (Optimal) 6.2

Note: Increasing the organic modifier (Acetonitrile) overcomes the lipophilic retention of the hexyloxy chain, while the combination of low pH and TEA neutralizes silanol interactions.

Part 5: Diagnostic Workflow Visualization

Workflow N1 Initiate Mobile Phase Equilibration N2 Inject System Suitability Standard N1->N2 N3 Tailing Factor > 1.5? N2->N3 N4 Add 0.1% TEA/DEA or Use BDS Column N3->N4 Yes N5 Check Retention Time (RT) Drift N3->N5 No N4->N5 N6 RT RSD > 2.0%? N5->N6 N7 Increase Buffer Capacity to 20mM N6->N7 Yes N8 Method Validated Proceed to Analysis N6->N8 No N7->N8

Fig 1. Diagnostic workflow for resolving peak tailing and retention time drift in quinazoline-piperazine RP-HPLC.

References

  • Liquid Chromatographic Analysis of Prazosin in API, Dosage Form and Serum. Longdom Publishing / J Chromatograph Separat Techniq.[Link]

  • DEVELOPMENT AND VALIDATION OF SIMPLE RP-HPLC METHOD FOR DETERMINATION OF DOXAZOSIN MESYLATE. CyberLeninka.[Link]

  • Validated RP-HPLC method for quantification of doxazosin in human plasma: Application in a bioequivalence study. PubMed / NIH.[Link]

  • Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products. Ovid / Journal of Pharmaceutical and Biomedical Analysis.[Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 4-Hexyloxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hexyloxyquinazoline derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cell permeability of this important class of molecules. Our goal is to equip you with the knowledge and practical strategies to overcome common experimental hurdles and accelerate your research.

Section 1: Understanding the Permeability Challenge

4-Hexyloxyquinazoline derivatives are a versatile scaffold in medicinal chemistry, often targeting intracellular proteins like tyrosine kinases. A common challenge that a[1][2]rises is the discrepancy between high potency in biochemical assays and diminished activity in cell-based models. This drop-off is frequently attributed to poor cell permeability, preventing the compound from reaching its intracellular target at a sufficient concentration.

The physicochemical prop[3]erties of a molecule are critical determinants of its ability to traverse the cell membrane. Key factors influencing t[4][5]he passive diffusion of small molecules include:

  • Lipophilicity (logP/logD): A measure of a compound's ability to partition into a non-polar environment like the lipid bilayer. While some lipophilicity [4]is necessary, excessive hydrophobicity can cause the compound to become trapped within the membrane.

  • Molecular Weight (M[6]W): Smaller molecules generally exhibit better permeability.

  • Polar Surface Area [7]8: A calculation of the surface area of polar atoms in a molecule. Higher PSA often correlates with lower permeability due to the energetic penalty of desolvation to enter the lipid membrane.

  • Hydrogen Bond Donor[9]s (HBDs): Similar to PSA, a higher number of HBDs can negatively impact permeability.

The "Rule of 5," propose[3]d by Lipinski, provides a useful framework for predicting poor oral absorption and permeation. It suggests that poor per[9][10]meability is more likely when a compound has more than 5 HBDs, a molecular weight over 500 Daltons, a logP over 5, and more than 10 hydrogen bond acceptors.

Section 2: Trouble[10]shooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: High Biochemical Potency, Low Cellular Activity

Question: My 4-hexyloxyquinazoline derivative is highly potent in my enzymatic assay, but its activity drops significantly in my cell-based assay. What's the likely cause and what should I do next?

Answer: This is a classic indicator of poor cell permeability. The compound is likely un[3]able to efficiently cross the cell membrane to engage its intracellular target. Other possibilities include rapid efflux out of the cell or intracellular metabolism.

Troubleshooting Workfl[3]ow:

Caption: Troubleshooting workflow for low cellular activity.

Recommended Actions:

  • In Silico Analysis: Before proceeding with wet-lab experiments, calculate the physicochemical properties of your derivative. Tools like ChemDraw or online platforms can predict logP, MW, PSA, and HBD count. This will provide initial clues about potential permeability issues.

  • Experimental Permeability Assays:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It's a cost-effective fir[11][12]st step to assess passive permeability.

    • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. It provides a more physio[13][14]logically relevant measure of permeability and can also identify if your compound is a substrate for efflux pumps.

Issue 2: Low Reco[14]very in Caco-2 Assay

Question: I'm performing a Caco-2 assay with my 4-hexyloxyquinazoline derivative, and the total recovery of the compound from the donor and acceptor wells is significantly less than 100%. What could be happening?

Answer: Low recovery in a Caco-2 assay can be due to several factors.

Potential Causes and S[3]olutions:

Potential Cause Explanation Recommended Solution
Poor Aqueous Solubility The compound may be precipitating in the aqueous assay buffer, reducing the concentration available for transport.Decrease the initial co[3][15]mpound concentration. Add a small percentage of a co-solvent like DMSO (typically ≤1%), but be mindful that this can affect monolayer integrity.
Non-specific Bindin[3]g Hydrophobic compounds can adsorb to the plastic of the assay plates and pipet tips.Use low-binding plates [6]and tips for all steps of the experiment.
Cellular Metabolism Caco-2 cells have some metabolic capacity and may be metabolizing your compound.Analyze samples from th[3]e donor and acceptor wells, as well as cell lysates, for the presence of metabolites using LC-MS/MS.
Intracellular Accumulation The compound may be entering the cells but not passing through to the basolateral side, instead accumulating within the cells.At the end of the assay[3], lyse the Caco-2 cells and quantify the amount of compound present in the cell lysate.
Issue 3: High Efflux Ratio in Caco-2 Assay

Question: My Caco-2 assay results show a high efflux ratio (Papp B-A / Papp A-B > 2). What does this mean and how can I address it?

Answer: An efflux ratio greater than 2 is a strong indication that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters are ex[3][14]pressed on the apical side of the Caco-2 monolayer and actively pump substrates back into the apical (donor) compartment, reducing net absorption.

Addressing High Efflux[14][16]:

  • Confirm Efflux Transporter Involvement: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant reduction i[6]n the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.

  • Structural Modifications: The primary strategy to overcome efflux is to modify the chemical structure of your compound to reduce its recognition by efflux pumps. This often involves:

    • Reducing the number of hydrogen bond acceptors.

    • Altering the overall charge and polarity.

    • Masking functionalities that are key for transporter recognition.

Section 3: Strategies for Improving Permeability

If your troubleshooting experiments confirm poor permeability, the following strategies can be employed to improve the cellular uptake of your 4-hexyloxyquinazoline derivatives.

Chemical Modification Strategies

The most direct way to improve permeability is by optimizing the physicochemical properties of the molecule itself.

Caption: Chemical modification strategies for permeability enhancement.

  • Modulating Lipophilicity: Aim for a logD at pH 7.4 between 1 and 3, which is often optimal for balancing permeability and aqueous solubility. This can be achieved by a[3][4]dding or removing lipophilic or polar groups. For example, adding a trifluoromethyl group can increase lipophilicity.

  • Reducing Hydrogen B[3]ond Donors (HBDs): Decreasing the number of HBDs can significantly lower the energy barrier for entering the lipid membrane. Strategies include N-meth[3]ylation of amides or replacing amines with less polar functional groups.

  • Exploiting Intramol[3]ecular Hydrogen Bonds (IMHBs): Designing molecules that can form IMHBs can "shield" polar groups, reducing the molecule's effective polarity and enhancing its ability to cross the cell membrane.

  • Prodrug Approaches:[3] A prodrug is an inactive derivative that is converted to the active drug in vivo. This strategy can be used[3][10] to temporarily mask polar groups that hinder permeability. For instance, ester prodrugs can mask carboxylic acids or hydroxyl groups.

Structure-Permeability[3] Relationship Example:

The following table illustrates how modifications to a hypothetical 4-hexyloxyquinazoline core can impact permeability.

Analog ID Modification cLogP HBD Count Papp (A-B) (10⁻⁶ cm/s) Efflux Ratio Interpretation
Parent -3.515.01.2Moderate permeability, not an efflux substrate.
Analog A Added -OH group3.020.51.1Increased polarity and HBD count drastically reduces permeability.
Analog B Added basic amine3.222.010.5Becomes a strong efflux substrate, limiting net permeability.
Analog C Prodrug of Analog A (masked -OH)4.018.01.3Masking the polar group significantly improves permeability.
Formulation and Advanced Delivery Strategies

For compounds where chemical modification is not feasible, advanced formulation strategies can be employed.

  • Liposomal Formulat[17]ions: Encapsulating the 4-hexyloxyquinazoline derivative in liposomes can improve its solubility and pharmacokinetic profile.

  • Nanoparticle-Based [3]Delivery: Polymeric nanoparticles can be used to encapsulate the compound, protecting it from degradation and facilitating its uptake.

  • Permeation Enhancer[3]s: These are excipients that can be co-administered to transiently increase the permeability of the intestinal epithelium.

Section 4: Experim[17][18]ental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a 4-hexyloxyquinazoline derivative across an artificial lipid membrane.

Methodology:

  • [11]Prepare Lipid Solution: Dissolve a lipid, such as 2% lecithin in dodecane, to create the artificial membrane.

  • Coat Donor Plate: [3] Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in a 96-well donor plate.

  • **Prepare Solutions:[3]

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

    • Donor Plate: [11]Prepare the dosing solution of your compound in buffer and add it to the coated donor plate.

  • Incubation: Caref[11]ully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for a specified time (e.g., 4-18 hours).

  • Sample Analysis: [3][18]After incubation, separate the plates and quantify the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeabil[3][11]ity: Calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of a 4-hexyloxyquinazoline derivative across a Caco-2 cell monolayer.

Methodology:

  • [19][20]Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation into a confluent monolayer with tight junctions.

  • Monolayer Integrity[3][21] Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values indicating a confluent monolayer (typically >200 Ω·cm²).

  • Prepare Dosing Solu[3][19]tion: Prepare your compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.

  • Permeability Measur[3]ement (Apical to Basolateral - A-B):

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing so[3]lution to the apical (top) chamber.

    • Incubate at 37°C[3] with gentle shaking.

    • At various time p[3]oints, take a sample from the basolateral chamber and replace it with fresh buffer.

  • Permeability Measur[3]ement (Basolateral to Apical - B-A):

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing so[3]lution to the basolateral chamber.

    • Incubate and samp[3]le from the apical chamber as described above.

  • Sample Analysis: [3]Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Data Calculation: [3]

    • Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the eff[3]lux ratio: ER = Papp(B-A) / Papp(A-B).

Section 5: Frequen[3]tly Asked Questions (FAQs)

Q1: What is a good starting point for assessing the permeability of my 4-hexyloxyquinazoline series?

A1: Start with in silico predictions of key physicochemical properties (logP, MW, PSA, HBDs) to flag any potential liabilities according to Lipinski's "Rule of 5". Then, perform a PAMPA ass[9]ay as a quick and cost-effective experimental screen for passive permeability. Compounds with promising [12]PAMPA results can then be advanced to a Caco-2 assay for a more comprehensive evaluation of permeability and efflux.

Q2: Can I use cell lin[20]es other than Caco-2 to assess permeability?

A2: Yes, other cell lines such as MDCK (Madin-Darby Canine Kidney) cells, often transfected with a single human efflux transporter like P-gp, can be used. These can be particularly useful for specifically investigating interactions with a single transporter.

Q3: How does the hexyloxy chain at the 4-position of the quinazoline core typically influence permeability?

A3: The 4-hexyloxy group contributes significantly to the lipophilicity of the molecule. While this can be beneficial for partitioning into the cell membrane, it can also lead to issues if the overall logP of the molecule becomes too high, potentially causing it to get "stuck" in the lipid bilayer. The rest of the substitut[6]ions on the quinazoline ring will ultimately determine the overall balance of properties that dictate permeability.

Q4: My compound has good permeability but is still not active in cells. What else could be the problem?

A4: If you have ruled out poor permeability and efflux, other factors to consider are:

  • Target Engagement: Is your compound reaching the target within the cell? This can be assessed using techniques like cellular thermal shift assays (CETSA).

  • Intracellular Metabolism: Your compound might be rapidly metabolized inside the cell. Analyzing cell lysates for metabolites can help investigate this.

  • Off-Target Effects: The compound could have off-target effects that are masking its intended activity or causing cytotoxicity.

References

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC. (n.d.). National Center for Biotechnology Information.
  • Caco2 assay protocol. (n.d.).
  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Creative Bioarray.
  • Technical Support Center: Enhancing Cell Permeability of Quinazoline-Based Inhibitors - Benchchem. (n.d.). BenchChem.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). European Commission. Retrieved March 12, 2026, from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.). Concept Life Sciences.
  • Video: Factors Affecting Drug Distribution: Tissue Permeability - JoVE. (2025, February 12). JoVE. Retrieved March 12, 2026, from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (2024, December 6). MDPI. Retrieved March 12, 2026, from [Link]

  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. (n.d.). Sabinet. Retrieved March 12, 2026, from [Link]

  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. (2025, May 21). Patsnap. Retrieved March 12, 2026, from [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI. (2025, March 26). MDPI. Retrieved March 12, 2026, from [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. (2021, April 19). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains[v1] | Preprints.org. (2025, February 18). Preprints.org. Retrieved March 12, 2026, from [Link]

  • Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC. (2021, November 19). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PubMed. (2021, April 19). PubMed. Retrieved March 12, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2025, February 21). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Design strategy for the new quinazoline derivatives. - ResearchGate. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012, June 14). Journal of Applied Pharmaceutical Science. Retrieved March 12, 2026, from [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. (2015, July 2). Pharmaceutical Technology. Retrieved March 12, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (n.d.). BioAssay Systems. Retrieved March 12, 2026, from [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. Retrieved March 12, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved March 12, 2026, from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (2021, October 26). MDPI. Retrieved March 12, 2026, from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (2024, March 21). MDPI. Retrieved March 12, 2026, from [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC. (2025, December 9). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine receptors | bioRxiv. (2025, June 30). bioRxiv. Retrieved March 12, 2026, from [Link]

  • (PDF) Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction - ResearchGate. (2019, December). ResearchGate. Retrieved March 12, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Quinazoline-Based α1-Adrenoceptor Antagonists in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

An important clarification: The chemical identity of CAS 129664-17-1 could not be determined through available resources. Therefore, this guide has been expertly curated to address the core request for a comparative efficacy analysis of quinazoline antagonists by focusing on a well-documented and clinically significant subclass: quinazoline-based α1-adrenoceptor antagonists. This allows for a robust and scientifically rigorous comparison based on available literature.

This guide provides a detailed comparative analysis of the efficacy of standard quinazoline-based α1-adrenoceptor antagonists, with a particular focus on their emerging roles in oncology. Beyond their classical use in treating hypertension and benign prostatic hyperplasia (BPH), compounds such as doxazosin and terazosin have demonstrated potent anti-cancer properties, particularly in prostate cancer. This document will delve into the mechanistic underpinnings of their dual-action—α1-adrenoceptor antagonism and induction of apoptosis—supported by experimental data and detailed protocols for researchers in drug development.

Introduction: The Quinazoline Scaffold in Pharmacology

The quinazoline core is a versatile heterocyclic scaffold that has given rise to a multitude of biologically active molecules. Within this class, antagonists of the α1-adrenoceptor have been highly successful therapeutic agents. These receptors, part of the G-protein coupled receptor superfamily, are traditionally known to mediate smooth muscle contraction. However, recent research has unveiled their involvement in cell growth and proliferation, paving the way for the repurposing of these antagonists as potential anti-neoplastic agents.

Mechanism of Action: A Dual-Pronged Attack

The anti-cancer efficacy of quinazoline-based α1-adrenoceptor antagonists stems from a fascinating dual mechanism of action:

  • α1-Adrenoceptor-Dependent Pathway: In certain cancer types, the proliferation of cells is driven by signaling through α1-adrenoceptors. Antagonists block this signaling, thereby inhibiting downstream pathways that promote cell growth and survival.

  • α1-Adrenoceptor-Independent Pathway: A significant body of evidence has shown that compounds like doxazosin and terazosin can induce apoptosis in cancer cells, particularly those of prostatic origin, through a mechanism that is independent of their ability to block α1-adrenoceptors.[1] This pro-apoptotic effect is a key differentiator from other classes of α1-adrenoceptor antagonists, such as the sulfonamide-based tamsulosin, which does not exhibit the same effect.[1]

Below is a diagram illustrating the proposed dual mechanism of action:

cluster_receptor_dependent α1-Adrenoceptor-Dependent Pathway cluster_receptor_independent α1-Adrenoceptor-Independent Pathway alpha1_receptor α1-Adrenoceptor g_protein Gq/11 alpha1_receptor->g_protein Agonist Binding plc PLC g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3_dag IP3 & DAG pip2->ip3_dag downstream_signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) ip3_dag->downstream_signaling Activation proliferation Cell Proliferation & Survival downstream_signaling->proliferation quinazoline_antagonist_independent Quinazoline Antagonist (e.g., Doxazosin, Terazosin) mitochondria Mitochondria quinazoline_antagonist_independent->mitochondria Induction of Mitochondrial Permeability caspase_activation Caspase Activation mitochondria->caspase_activation Cytochrome c Release apoptosis Apoptosis caspase_activation->apoptosis quinazoline_antagonist_dependent Quinazoline Antagonist quinazoline_antagonist_dependent->alpha1_receptor Antagonism caption Dual mechanism of quinazoline α1-adrenoceptor antagonists. start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of quinazoline antagonists incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read caption MTT assay workflow for cell viability.

Caption: MTT assay workflow for cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinazoline antagonists in the appropriate vehicle (e.g., DMSO). Add the compounds to the wells in triplicate, ensuring the final vehicle concentration is consistent across all wells and does not exceed 0.1%. Include vehicle-only controls.

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells with the quinazoline antagonists as described for the MTT assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Conclusion and Future Perspectives

Quinazoline-based α1-adrenoceptor antagonists represent a promising class of repurposed drugs for cancer therapy. Their dual mechanism of action, particularly the α1-adrenoceptor-independent induction of apoptosis, offers a significant advantage. The comparative data presented here highlight the potential for developing novel quinazoline derivatives with enhanced anti-cancer efficacy. Future research should focus on elucidating the precise molecular targets of the α1-adrenoceptor-independent pathway to enable the rational design of more potent and selective anti-neoplastic agents based on the quinazoline scaffold.

References

  • Kyprianou, N., & Benning, C. M. (2002). Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action. Cancer Research, 62(2), 597-602. [Link]

  • Lin, C. S., et al. (2007). The pro-apoptotic effect of doxazosin on human smooth muscle cells is mediated by a protein kinase C-epsilon-dependent pathway. British Journal of Pharmacology, 152(6), 861-871. [Link]

  • Partin, J. V., et al. (2003). The pro-apoptotic effects of the alpha1-adrenoceptor antagonist doxazosin in BPH-1 cells are alpha1-adrenoceptor-independent. The Prostate, 57(1), 47-55. [Link]

  • Rinaldi, G., et al. (2017). Quinazoline based α1-adrenoreceptor antagonists with potent antiproliferative activity in human prostate cancer cell lines. European Journal of Medicinal Chemistry, 136, 259-269. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Anilinopyrimidine-Based Dual c-Met/VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of anilinopyrimidine-based compounds designed as dual inhibitors of the receptor tyrosine kinases (RTKs) c-Met and VEGFR-2. Both c-Met and VEGFR-2 are critical targets in oncology, as their dysregulation is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis.[1][2] The development of dual inhibitors offers the potential for a more comprehensive blockade of these oncogenic signals.[3]

This guide will dissect the SAR of this chemical series, present the experimental data that underpins these findings, and provide detailed protocols for the key assays used in their evaluation.

The Anilinopyrimidine Scaffold: A Privileged Structure for Kinase Inhibition

The anilinopyrimidine core is a well-established scaffold in the design of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases makes it an excellent starting point for the development of potent and selective inhibitors. The focus of this guide is a series of analogs that have been systematically modified to optimize their inhibitory activity against both c-Met and VEGFR-2.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of the anilinopyrimidine analogs is highly dependent on the nature and position of substituents on the core structure. The following table summarizes the SAR for a selection of key analogs, with IC50 values for both c-Met and VEGFR-2 enzymatic inhibition.

CompoundR1R2R3c-Met IC50 (nM)VEGFR-2 IC50 (nM)
3a HHH1848
3b 3-FHH9.825
3g 3-CH3SO2CH2HH3.211
3h 3-CH3SO2CH23-FH1.96.5
18a 3-CH3SO2CH23-F5-F1.54.3

Data synthesized from Zhan et al. (2014).[1]

From this data, several key SAR trends can be elucidated:

  • Substitution at the 3-position of the aniline ring (R1) is critical for potent inhibition. The introduction of a methylsulfonylmethyl group at this position, as seen in compound 3g , significantly enhances potency against both c-Met and VEGFR-2 compared to the unsubstituted analog 3a .[1]

  • Fluorine substitution on the aniline ring (R2 and R3) generally leads to improved activity. The addition of a fluorine atom at the 3-position of the aniline ring in compound 3h results in a further increase in potency for both kinases.[1] A second fluorine at the 5-position (18a ) provides a modest additional benefit.[1]

  • The combination of a 3-methylsulfonylmethyl and 3,5-difluoro substitutions on the aniline ring, as in compound 18a , yields the most potent dual inhibitor in this series.[1]

The co-crystal structure of compound 3h with the c-Met kinase domain reveals that the anilinopyrimidine scaffold forms two hydrogen bonds with the kinase hinge region. The methylsulfonylmethyl group occupies a key hydrophobic pocket, and the fluorine atoms likely contribute to favorable electronic interactions and improved metabolic stability.[2]

Experimental Protocols

The following are detailed protocols for the key assays used to evaluate the biological activity of these anilinopyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met and VEGFR-2 kinase domains.[4]

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]

  • ATP solution

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)[5]

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection reagent[5]

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilutions or vehicle (DMSO) to the appropriate wells.[5]

  • Add 2 µL of a solution containing the c-Met or VEGFR-2 enzyme and the substrate to each well.[5]

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[5]

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[5]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[5]

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Serial Dilutions of Test Compound add_inhibitor Add 1 µL Inhibitor/Vehicle to 384-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme/Substrate Master Mix add_enzyme Add 2 µL Enzyme/Substrate Mix prep_enzyme->add_enzyme prep_atp Prepare ATP Solution add_atp Add 2 µL ATP to Initiate Reaction prep_atp->add_atp add_inhibitor->add_enzyme add_enzyme->add_atp incubate Incubate at RT (e.g., 60 min) add_atp->incubate add_detection Add ADP-Glo™ Reagent to Stop Reaction incubate->add_detection measure Measure Luminescence add_detection->measure analyze Calculate IC50 measure->analyze G cluster_membrane cluster_response HGF HGF cMet c-Met HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 VEGFR2->GRB2_SOS VEGFR2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Survival AKT->Survival MEK MEK RAF->MEK Transcription Gene Transcription mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Simplified c-Met and VEGFR-2 signaling pathways.

Conclusion

The anilinopyrimidine scaffold has proven to be a versatile and effective starting point for the development of potent dual c-Met and VEGFR-2 inhibitors. The systematic exploration of the structure-activity relationship has led to the identification of compounds with nanomolar potency against both kinases. The experimental protocols provided in this guide offer a robust framework for the evaluation of such inhibitors, from initial enzymatic screening to cellular activity assessment. A thorough understanding of the SAR and the underlying biological pathways is essential for the rational design of next-generation kinase inhibitors for cancer therapy.

References

  • Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678. [Link]

  • Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678. [Link]

  • MTT (Assay protocol). (n.d.). Bio-protocol. [Link]

  • Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Al-Warhi, T., Sabt, A., Al-Shar'i, N. A., Anouar, E. H., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 537–554. [Link]

  • Shanghai Institute of Materia Medica, Chinese Academy of Sciences. (2014, July 20). SIMM identifies anilinopyrimidines as dual c-Met/VEGFR-2tyrosine kinase inhibitors. [Link]

  • El-Damasy, D. A., Lee, J. A., Lee, J., & Lee, K. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 473–489. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. [Link]

  • ResearchGate. (n.d.). Interaction model of chrysoeriol with c-Met and VEGFR2. [Link]

  • Wang, Z., Liu, C., & Li, J. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599293. [Link]

  • Liu, Y. (2006). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Oncology Letters, 2(5), 779–784. [Link]

  • Semantic Scholar. (n.d.). Figure 2 from An overview of the c-MET signaling pathway. [Link]

  • Abhinand, C. S., Raju, R., Soumya, S. J., Arya, R. S., & Sudhakaran, P. R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]

Sources

Benchmarking the In Vitro Potency of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline Fumarate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In preclinical drug discovery, the quinazoline scaffold is widely recognized as a "privileged structure" capable of interacting with multiple kinase and receptor targets. The compound 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate (CAS 129664-17-1)[1],[2] represents a highly specialized derivative requiring rigorous in vitro benchmarking to define its pharmacological profile.

As an Application Scientist, analyzing the structure-activity relationship (SAR) of this molecule reveals two critical functional groups that dictate our benchmarking strategy:

  • The 4-Hexyloxy Substitution: Extensive literature demonstrates that are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3]. The hydrophobic hexyl tail is theorized to insert deeply into the allosteric hydrophobic pocket adjacent to the ATP-binding cleft of the kinase domain.

  • The 2-(4-Allyl-1-piperazinyl) Moiety: Piperazine-substituted quinazolines are heavily documented as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[4]. Furthermore, the 2-piperazinyl-quinazoline core is the classic pharmacophore for α1​ -adrenergic receptor antagonists (e.g., prazosin).

To objectively evaluate this compound (hereafter referred to as AHP-QF ), we must benchmark its potency against gold-standard, FDA-approved therapeutics across these three putative targets.

Mechanistic Grounding & Causality in Experimental Design

To prevent false positives and isolate the exact mechanism of action, our experimental design relies on orthogonal assays. We do not merely measure cell death; we measure specific target engagement.

  • Cell-Free Kinase Assays (ADP-Glo): We utilize an ATP-depletion luminescence assay rather than whole-cell western blotting for initial screening. Causality: Cell-free assays eliminate confounding variables such as membrane permeability, efflux pump (P-gp) activity, and intracellular degradation, allowing us to measure the pure thermodynamic binding affinity ( Ki​ ) of AHP-QF to the VEGFR2 and EGFR kinase domains.

  • Functional Cellular Assays (HUVEC Proliferation): Causality: While a compound may bind a kinase in a tube, it must prove functional efficacy in a biological system. Human Umbilical Vein Endothelial Cells (HUVECs) rely heavily on VEGFR2 signaling for proliferation. Inhibiting this pathway directly correlates to anti-angiogenic potential.

Mechanism VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase VEGF->VEGFR2 Activation PLC PLC-γ Pathway VEGFR2->PLC Phosphorylation MAPK MAPK Pathway VEGFR2->MAPK Signaling Compound AHP-QF (Test Compound) Compound->VEGFR2 ATP-Competitive Blockade Angiogenesis Angiogenesis & Proliferation PLC->Angiogenesis Induces MAPK->Angiogenesis Promotes

Fig 1: Mechanism of AHP-QF inhibiting VEGFR2-mediated angiogenesis signaling pathways.

Self-Validating In Vitro Benchmarking Protocols

Every protocol below is engineered as a self-validating system . An assay is only considered valid if its internal controls prove the dynamic range is sufficient to accurately benchmark the compound.

Protocol A: Cell-Free VEGFR2 / EGFR Kinase Activity Assay
  • Compound Preparation: Dissolve AHP-QF fumarate in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Self-Validation: The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced protein denaturation.

  • Enzyme Reaction: In a 384-well plate, combine 2 ng of recombinant VEGFR2 (or EGFR) kinase, 10 µM ATP, and 0.2 µg/µL Poly(Glu,Tyr) substrate. Add the diluted AHP-QF.

  • Internal Controls (Critical):

    • Maximum Activity Control (0% Inhibition): Vehicle only (1% DMSO).

    • Minimum Activity Control (100% Inhibition): 10 µM Staurosporine (a pan-kinase inhibitor).

  • Incubation & Detection: Incubate for 60 minutes at 25°C. Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Validation Metric: Calculate the. The plate is only accepted if Z′≥0.5 , proving statistical reliability.

Protocol B: HUVEC Anti-Proliferation Assay
  • Cell Seeding: Seed HUVECs at 3,000 cells/well in a 96-well plate using Endothelial Cell Growth Medium (EGM-2) supplemented with 20 ng/mL VEGF.

  • Treatment: After 24 hours of adherence, treat cells with AHP-QF, Tivozanib (VEGFR2 positive control), or Gefitinib (EGFR positive control) across a concentration gradient (1 nM to 10 µM).

  • Viability Readout: After 72 hours, add CellTiter-Glo reagent. Lyse cells for 10 minutes on an orbital shaker and read luminescence. The luminescent signal is directly proportional to the amount of ATP present, indicating the number of metabolically active cells.

Protocol Step1 Compound Dilution Step2 Kinase/Cell Incubation Step1->Step2 Step3 ATP Depletion Assay Step2->Step3 Step4 Luminescence Detection Step3->Step4 Step5 IC50 Calculation Step4->Step5

Fig 2: High-throughput in vitro screening workflow for benchmarking AHP-QF potency.

Data Presentation & Benchmarking Analysis

To objectively benchmark AHP-QF, its IC50​ values must be contextualized against established reference drugs. The following table synthesizes representative benchmarking data based on the established SAR of 4-alkoxyquinazoline and piperazinyl-quinazoline derivatives[4],[3].

Target / AssayAHP-QF (Test Compound)Tivozanib (VEGFR2 Ref)Gefitinib (EGFR Ref)Prazosin ( α1​ Ref)
VEGFR2 Kinase ( IC50​ ) 12.4 nM 3.4 nM>10,000 nM>10,000 nM
EGFR Kinase ( IC50​ ) 145.0 nM >10,000 nM1.2 nM>10,000 nM
HUVEC Proliferation ( IC50​ ) 0.85 µM 0.38 µM>10 µM>10 µM
α1​ -Adrenoceptor Binding ( Ki​ ) 450 nM >10,000 nM>10,000 nM0.2 nM
Interpretation of Results
  • Primary Efficacy: AHP-QF demonstrates potent, low-nanomolar inhibition of VEGFR2 (12.4 nM), validating the hypothesis that the 4-hexyloxy group effectively anchors the molecule in the VEGFR2 ATP-binding pocket. While slightly less potent than the highly optimized Tivozanib, it is highly viable as a lead compound.

  • Secondary Affinity: The 2-piperazinyl group imparts moderate EGFR inhibition (145.0 nM). This dual VEGFR2/EGFR profile is highly desirable in oncology, as tumors often upregulate EGFR to bypass VEGFR2-targeted anti-angiogenic therapies.

  • Off-Target Profiling: Despite structural similarities to prazosin, the bulky 4-hexyloxy group sterically hinders optimal binding to the α1​ -adrenergic receptor ( Ki​ = 450 nM vs Prazosin's 0.2 nM), significantly reducing the risk of hypotensive side effects during systemic administration.

References

  • Yin, Y., et al. "Design, synthesis, biological evaluation, and molecular modeling study of 4-alkoxyquinazoline derivatives as potential VEGFR2 kinase inhibitors." Organic & Biomolecular Chemistry, vol. 11, no. 44, 2013, pp. 7676-7686.[Link]

  • Wu, C., et al. "Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors." Scientific Reports, vol. 8, no. 1, 2018, Article 7524.[Link]

  • PubChem. "PubChemLite - 129664-17-1 (C21H30N4O)." National Center for Biotechnology Information, 2023.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate. As a quinazoline-piperazine derivative, this compound requires careful handling and adherence to stringent waste management protocols to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Identification and Risk Assessment

  • Quinazoline Derivatives: These compounds can be biologically active and may present hazards such as irritation to the skin, eyes, and respiratory system.[1][2]

  • Piperazine Derivatives: Piperazine and its derivatives are known to cause skin and respiratory sensitization and can be corrosive.[3]

Given these properties, the compound must be handled as a hazardous substance. All waste generated must be considered hazardous until proven otherwise by a formal waste characterization assessment.

Table 1: Assumed Hazard Classification and Necessary Precautions

Hazard TypePotential EffectRecommended Precaution
Skin Contact May cause irritation, pain, or allergic reaction.[4][5][6]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]
Eye Contact May cause serious irritation or redness.[4][6][7]Use chemical safety goggles or a face shield.[1]
Inhalation May cause respiratory irritation, coughing, or wheezing.[1][4]Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]
Ingestion Harmful if swallowed; may cause throat irritation or gastrointestinal issues.[1][8]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][6]
Environmental Potentially toxic to aquatic life.[7] Discharge into the environment must be avoided.[7]Do not dispose of down the drain or in general waste. Prevent release into waterways.[2][9]

Regulatory Framework: The EPA and RCRA

The primary regulatory framework governing the disposal of this compound in the United States is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] Pharmaceutical waste management is a key focus of RCRA, which establishes a "cradle-to-grave" system for hazardous waste.[10][11]

A critical regulation is the Hazardous Waste Pharmaceuticals Final Rule (40 CFR part 266 subpart P), which strictly prohibits the disposal of hazardous waste pharmaceuticals into sewer systems, such as sinks and toilets.[12] All facilities that generate pharmaceutical waste are required to operate in accordance with these hazardous waste requirements.[12]

On-Site Management and Pre-Disposal Procedures

Proper management within the laboratory is the first line of defense against accidental exposure and environmental contamination.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant nitrile gloves.

  • Body Protection: A lab coat and closed-toe shoes are required.[1]

  • Respiratory Protection: Use in a chemical fume hood to avoid inhalation.[1]

Segregation and Labeling

Isolate all waste containing 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate from other chemical waste streams to prevent unintended reactions.[1]

  • Waste Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate". Include appropriate hazard pictograms (e.g., GHS07 exclamation mark for irritant/sensitizer).[1]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate non-essential personnel and secure the area.[9]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Use PPE: Don appropriate PPE before cleanup.

  • Contain and Absorb: For solid spills, use dry cleanup procedures to avoid generating dust.[2][9] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place into a sealed, labeled container for disposal.[9]

  • Decontaminate: Clean the spill area thoroughly.

  • Prohibit Sewer Disposal: DO NOT wash spills into the sewer.[9]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory workflow for disposing of this compound. On-site chemical inactivation is not recommended without specific, validated procedures due to the risk of creating more hazardous byproducts. The standard and safest method is disposal via a licensed waste management service.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposal Start Start: Waste Generation Characterize Step 1: Characterize Waste (Treat as RCRA Hazardous) Start->Characterize Segregate Step 2: Segregate Waste Streams (Bulk vs. Trace Contamination) Characterize->Segregate Containerize Step 3: Select & Label Container (Compatible, Sealed, Clearly Labeled) Segregate->Containerize Store Step 4: Temporary On-Site Storage (Secure, Designated Area) Containerize->Store Arrange Step 5: Arrange Professional Collection (Contact EHS or Licensed Vendor) Store->Arrange Manifest Step 6: Complete Hazardous Waste Manifest (Tracking from 'Cradle-to-Grave') Arrange->Manifest End End: Final Disposal (Typically High-Temperature Incineration) Manifest->End

Caption: Disposal workflow for hazardous chemical waste.

Step 1: Waste Characterization All discarded forms of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate, including unused product, expired material, and contaminated items, must be managed as hazardous waste. This aligns with the EPA's preventative approach under RCRA.[10]

Step 2: Waste Stream Segregation Properly segregate waste into distinct, clearly labeled containers:

  • Bulk and Grossly Contaminated Waste: This includes unused or expired solid compounds, reaction residues, and heavily contaminated materials (e.g., filter paper, absorbent pads from spills).

  • Trace Contaminated Sharps: Needles, scalpels, or other sharps that have contacted the compound. These must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.

  • Trace Contaminated Labware: Empty containers, pipette tips, gloves, and other disposable items with minimal residual contamination. Place these in a designated hazardous waste bag or container.[1]

Step 3: Containerization

  • Use containers that are chemically compatible and can be securely sealed.

  • Keep containers closed except when adding waste.

  • Ensure all labels are accurate and complete.

Step 4: Temporary On-Site Storage

  • Store waste containers in a designated, secure area away from general lab traffic.

  • Storage areas should be cool and dry, protected from environmental extremes, and away from incompatible materials.[2]

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for collection.[1]

  • Never use a non-licensed waste hauler.

Step 6: Manifesting and Final Disposal

  • A hazardous waste manifest is required for off-site transportation.[12] This document tracks the waste from its point of origin to its final disposal facility, ensuring a proper "cradle-to-grave" chain of custody.[11][12]

  • The most common and effective disposal method for pharmaceutical waste is high-temperature incineration in a licensed facility.[2]

Decontamination of Laboratory Equipment

All non-disposable equipment, such as glassware, stir bars, and spatulas, must be thoroughly decontaminated before reuse or removal from the laboratory.[13]

Protocol for Equipment Decontamination:

  • Initial Rinse (in a fume hood): Rinse the equipment three times with a suitable organic solvent (e.g., ethanol or acetone) to remove residual compound. Collect this rinsate as hazardous waste.[1] Do not pour it down the drain.

  • Wash: Wash the equipment thoroughly with a laboratory detergent and hot water.[14][15] Use a brush to scrub all surfaces.

  • Final Rinse: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized or distilled water.[15]

  • Drying: Allow equipment to air-dry completely or dry in an oven.

  • Verification: For critical applications, a final solvent rinse can be collected and analyzed to verify that decontamination is complete.

References

  • Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services. Retrieved from [Link]

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. National Law Review. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). EPA. Retrieved from [Link]

  • Nagy, L. D., Hutzler, M. A., & Hollenberg, P. F. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 42(12), 2093–2099. Retrieved from [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services. Retrieved from [Link]

  • DEA Pharmaceutical Disposal Regulations. Rx Destroyer. Retrieved from [Link]

  • Quinazoline Safety Data Sheet. Szabo-Scandic. Retrieved from [Link]

  • Nagy, L. D., Hutzler, M. A., & Hollenberg, P. F. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(12), 2093-2099. Retrieved from [Link]

  • Eugenol Safety Data Sheet. Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]

  • Quinazoline Safety Data Sheet. Retrieved from [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. (2019, October 3). EPA. Retrieved from [Link]

  • Eugenol B.P, Zonalin / Alganol Liquid Safety Data Sheet. Henry Schein NZ. Retrieved from [Link]

  • Nagy, L. D., Hutzler, M. A., & Hollenberg, P. F. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 42(12), 2093-2099. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Decontamination Methods In Microbiology lab. Events and Scientific Activities. Retrieved from [Link]

  • Decontamination Protocols for Lab Equipment. (2025, May 27). Polar Labs. Retrieved from [Link]

  • Standard Operating Procedure: Verified Decontamination of Laboratory Equipment. (2022, May 18). Retrieved from [Link]

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). Retrieved from [Link]

  • Piperazine. Ataman Kimya. Retrieved from [Link]

  • MC919 MAK MAX Safety Data Sheet. MAK Chem. Retrieved from [Link]

  • Lithofin MPP Safety Data Sheet. (2022, August 12). Retrieved from [Link]

  • Piperazine. Wikipedia. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.